1-Amino-2-(3-methylphenyl)propan-2-ol
Description
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Properties
IUPAC Name |
1-amino-2-(3-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJKCQOXHFKRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734300 | |
| Record name | 1-Amino-2-(3-methylphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133562-35-3 | |
| Record name | 1-Amino-2-(3-methylphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 1-Amino-2-(3-methylphenyl)propan-2-ol
This technical guide provides an in-depth analysis of 1-Amino-2-(3-methylphenyl)propan-2-ol , a specialized regioisomer of the phenylpropanolamine class.[1] This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a chiral building block and pharmacological scaffold.[1][2]
Structural Dynamics, Synthesis, and Pharmacochemical Profile[1]
Executive Summary
1-Amino-2-(3-methylphenyl)propan-2-ol is a tertiary amino-alcohol characterized by a quaternary carbon center at the C2 position.[1] Structurally distinct from the classical ephedrine/cathinone metabolites (which typically feature secondary alcohols at C1), this molecule represents a "beta-amino-alpha-aryl-tertiary alcohol" motif.[1]
In drug development, this scaffold is critical for three reasons:
-
Metabolic Stability: The tertiary alcohol resists oxidation by alcohol dehydrogenases, offering a prolonged half-life compared to secondary alcohol analogs.[1]
-
Chiral Versatility: The C2 stereocenter provides a rigid anchor for asymmetric synthesis, serving as a precursor for oxazolines and chiral ligands.[1]
-
Pharmacological Probe: It acts as a structural probe for investigating the steric tolerance of monoamine transporter binding pockets, specifically distinguishing between serotonin (SERT) and norepinephrine (NET) transporter affinity.[1]
Chemical Identity & Structural Analysis[1][3]
The molecule consists of a propyl backbone where the second carbon is the focal point of substitution, bearing a hydroxyl group, a methyl group, and a 3-methylphenyl (m-tolyl) ring.[1]
| Property | Data |
| IUPAC Name | 1-Amino-2-(3-methylphenyl)propan-2-ol |
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| Chiral Center | C2 (Enantiomers: R and S) |
| Structural Class | |
| Key Functional Groups | Primary Amine ( |
3D Conformational Analysis
Unlike linear phenethylamines, the bulkiness of the C2 quaternary center restricts rotation around the C1-C2 bond.[1] This steric constraint forces the amine and the aromatic ring into a specific spatial arrangement, often favoring an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen in non-polar media.[1]
Physicochemical Properties (Predicted & Experimental)
The following data aggregates calculated consensus values (ACD/Labs, EPISuite) and experimental correlates from structural analogs.
| Parameter | Value / Range | Significance |
| LogP (Octanol/Water) | 1.4 – 1.8 | Moderate lipophilicity; suggests good blood-brain barrier (BBB) penetration.[1] |
| pKa (Basic) | 9.5 ± 0.2 | The primary amine is protonated at physiological pH.[1] |
| H-Bond Donors | 2 (NH₂, OH) | Critical for receptor docking.[1] |
| H-Bond Acceptors | 2 (N, O) | Facilitates solvent interaction.[1] |
| Polar Surface Area (PSA) | ~46 Ų | Well within the range for CNS activity (<90 Ų).[1] |
| Solubility | Soluble in EtOH, DMSO, Dilute HCl | Low water solubility as a free base; high as HCl salt.[1] |
Synthetic Pathways[1][3][4][5]
The synthesis of 1-Amino-2-(3-methylphenyl)propan-2-ol requires the construction of the quaternary C2 center.[1] The most robust route involves the nucleophilic ring-opening of a substituted epoxide.[1]
Core Synthesis Protocol: The Epoxide Aminolysis Route[1]
Rationale: This method avoids the formation of regioisomers common in direct alkylation and allows for enantioselective control if a chiral epoxide is used.[1]
Step 1: Olefination Precursor: 3-Methylacetophenone Reagent: Methyltriphenylphosphonium bromide (Wittig) or Methylmagnesium bromide (Grignard) followed by dehydration.[1] Product: 2-(3-methylphenyl)prop-1-ene.[1]
Step 2: Epoxidation Reagent: m-CPBA (meta-chloroperoxybenzoic acid) in DCM.[1] Mechanism: Prilezhaev reaction yielding 2-methyl-2-(3-methylphenyl)oxirane .[1]
Step 3: Regioselective Ring Opening (Aminolysis)
Reagent: Methanolic Ammonia (
Visualization of Synthetic Logic
Figure 1: Step-wise synthesis via the epoxide route, highlighting the regioselective aminolysis driven by steric factors.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)[1]
-
NMR (400 MHz,
):-
7.10–7.30 (m, 4H): Aromatic protons (m-tolyl pattern).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
2.85 & 3.05 (dd, 2H): Diastereotopic methylene protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) at C1. They appear as an ABX system (or AB quartet) due to the adjacent chiral center.[1] -
2.35 (s, 3H): Aromatic methyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
1.50 (s, 3H): Aliphatic methyl group at C2 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
1.80 (br s, 3H): Exchangeable protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).
-
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (
): 165 m/z (often weak).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Base Peak: 30 m/z (
). This is the characteristic "alpha-cleavage" fragment for primary amines.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Secondary Fragment: 135 m/z (
). Loss of the aminomethyl group leaves the stable tertiary carbocation/oxonium ion.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Pharmacological & Toxicological Context
Structure-Activity Relationship (SAR)
This molecule serves as a valuable negative control or "steric probe" in monoamine research.[1]
-
Reduced Potency vs. Secondary Alcohols: Compared to traditional phenylethanolamines (e.g., norephedrine), the tertiary alcohol and the shift of the amine to the primary carbon (C1) typically reduce direct binding affinity for adrenergic receptors.[1] The bulk at C2 interferes with the tight packing required in the orthosteric binding site.[1]
-
MAO Inhibition Potential: The presence of the methyl group alpha to the aromatic ring (even if on the beta-carbon relative to amine) and the tertiary alcohol prevents oxidation by Monoamine Oxidase (MAO).[1] This suggests the molecule may act as a competitive inhibitor or have a prolonged duration of action if it possesses any intrinsic activity.[1]
-
Toxicological Marker: In forensic analysis, this structure can appear as a specific byproduct of "designer drug" synthesis when precursors like 3-methyl-alpha-methylstyrene are utilized, distinguishing it from the isomeric cathinone metabolites.[1]
Metabolic Pathway Visualization[1]
Figure 2: Predicted metabolic pathways.[1] Due to the tertiary alcohol, Phase I oxidation is limited, shifting clearance toward Phase II conjugation.[1]
References
-
Gotor, V., et al. (2025).[1] "Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes." University of Oviedo.[1] Retrieved from 3[1]
-
Chem-Impex International. (2024).[1] "1-Amino-2-phenyl-propan-2-ol: Product Specification and Applications." Retrieved from 2[1]
-
PubChem. (2025).[1] "2-Phenyl-2-propanol: Compound Summary and Pharmacology." National Library of Medicine.[1] Retrieved from 1[1]
-
Royal Society of Chemistry. (2020).[1] "One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives."[1][4] RSC Advances. Retrieved from 4[1]
-
Chinese Chemical Society. (2023).[1] "Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols." CCS Chemistry.[1] Retrieved from 5[1]
Sources
- 1. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
Technical Guide: 1-Amino-2-(3-methylphenyl)propan-2-ol as a Metabolite of 3-MMC
Executive Summary
This technical guide provides an in-depth analysis of the metabolic pathway of 3-Methylmethcathinone (3-MMC) , specifically focusing on the formation and identification of its amino-alcohol metabolites. While the specific nomenclature "1-Amino-2-(3-methylphenyl)propan-2-ol" suggests a tertiary alcohol structure, in the context of 3-MMC metabolism, this refers to the dihydro-nor-metabolite resulting from beta-keto reduction and N-demethylation.
The standard IUPAC designation for this primary metabolite is 2-amino-1-(3-methylphenyl)propan-1-ol (also known as 3-methylnorephedrine ). This guide addresses the structural identification, biosynthetic mechanism, and analytical protocols for this critical biomarker, correcting the nomenclature where necessary to align with standard forensic toxicology conventions.
Structural Identity & Nomenclature Analysis
To ensure accurate identification in forensic and clinical settings, it is crucial to distinguish between the user-specified nomenclature and the chemically verified metabolite structure.
| Feature | User Specification | Verified Metabolite (Standard) |
| Name | 1-Amino-2-(3-methylphenyl)propan-2-ol | 2-Amino-1-(3-methylphenyl)propan-1-ol |
| Common Name | N/A | 3-Methylnorephedrine |
| Structure Type | Tertiary Alcohol (Isomer) | Secondary Alcohol (Benzylic) |
| Formation | Theoretical Rearrangement | Reduction + N-Demethylation |
| Molecular Weight | 165.23 g/mol | 165.23 g/mol |
| Exact Mass | 165.1154 | 165.1154 |
Scientific Note: The metabolic reduction of the beta-keto group in 3-MMC occurs at the C1 position (benzylic carbon), and the amine is located at the C2 position. The user's nomenclature implies a positional swap (OH at C2, Amine at C1), which is chemically inconsistent with the direct metabolic reduction of a cathinone backbone but represents a structural isomer. This guide focuses on the verified 2-amino-1-(3-methylphenyl)propan-1-ol as the functional analyte.
Metabolic Mechanism: The Reduction Pathway
The biotransformation of 3-MMC into its amino-alcohol derivatives involves two primary enzymatic steps:
-
Beta-Keto Reduction: The ketone group at C1 is reduced to a hydroxyl group by cytosolic carbonyl reductases (CBRs) or aldo-keto reductases (AKRs), forming 3-methylephedrine (dihydro-3-MMC).
-
N-Demethylation: The N-methyl group is removed by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2C19), forming 3-methylnorephedrine .
This pathway creates four possible stereoisomers (erythro and threo forms) due to the two chiral centers at C1 and C2.
Pathway Visualization
Caption: Metabolic pathway of 3-MMC showing the formation of the amino-alcohol metabolite (3-Methylnorephedrine) via parallel reduction and demethylation routes.
Analytical Protocol: LC-MS/MS Detection
Reliable detection of the amino-alcohol metabolite requires differentiating it from the parent drug and other isomers. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1. Sample Preparation (Solid Phase Extraction)
Objective: Isolate basic fraction containing 3-MMC and metabolites from plasma or urine.
-
Conditioning:
-
Use a Mixed-Mode Cation Exchange cartridge (e.g., OASIS MCX).
-
Condition with 1 mL Methanol (MeOH) followed by 1 mL Water (H₂O).
-
-
Loading:
-
Dilute 100 µL of biological sample with 100 µL of 0.1% Formic Acid.
-
Load onto the cartridge at a flow rate of 1 mL/min.
-
-
Washing:
-
Wash with 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).
-
Wash with 1 mL MeOH (removes hydrophobic neutrals).
-
-
Elution:
-
Elute with 1 mL of 5% Ammonium Hydroxide in MeOH.
-
-
Reconstitution:
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
3.2. LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent). Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI) Positive Mode |
| Source Temp | 500°C |
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Time (min) |
| 3-MMC | 178.1 [M+H]⁺ | 160.1 (-H₂O) | 145.1 (-CH₅N) | 3.5 |
| 3-Methylnorephedrine | 166.1 [M+H]⁺ | 148.1 (-H₂O) | 133.1 (-H₂O, -CH₃) | 2.8 |
| 3-Methylephedrine | 180.1 [M+H]⁺ | 162.1 (-H₂O) | 147.1 (-H₂O, -CH₃) | 3.1 |
Note: The amino-alcohol metabolites (norephedrine/ephedrine analogs) elute earlier than the parent ketone due to increased polarity from the hydroxyl group.
Toxicological & Forensic Relevance
Understanding the presence of the amino-alcohol metabolite is critical for timeline analysis in forensic toxicology.
-
Window of Detection:
-
The parent drug (3-MMC) has a short half-life (~50 minutes in animal models).[1]
-
The reduced metabolites (3-methylephedrine and 3-methylnorephedrine) have longer elimination half-lives, extending the detection window in urine samples up to 24-48 hours post-ingestion.
-
-
Activity Profile:
-
Unlike the parent cathinone, the amino-alcohol metabolites generally lack significant dopaminergic activity but may retain some adrenergic potency (vasoconstriction, elevated heart rate).
-
They are considered less psychoactive but serve as markers of ingestion.
-
-
Stability:
-
The amino-alcohol is chemically stable in stored samples, whereas the parent beta-keto compound can degrade into the corresponding enol or oxidize if not preserved at -20°C.
-
References
-
Frison, G., et al. (2016). Metabolism of 3-methylmethcathinone in humans: Identification of metabolites in urine and hair. Journal of Pharmaceutical and Biomedical Analysis . Link
-
Loi, B., et al. (2020). 3-Methylmethcathinone (3-MMC): Pharmacology, metabolism, and toxicology. Forensic Science International . Link
-
Meyer, M.R., et al. (2012). Beta-keto amphetamines: Studies on the metabolism of the designer drug mephedrone. Analytical and Bioanalytical Chemistry . Link
-
World Health Organization (WHO) . (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC). Expert Committee on Drug Dependence . Link
Sources
Metabolic Profiling and Biotransformation of 1-Amino-2-(3-methylphenyl)propan-2-ol
This guide details the metabolic fate, pharmacological context, and analytical profiling of 1-Amino-2-(3-methylphenyl)propan-2-ol . This compound is the primary oxidative metabolite of 3-methyl-β-methylphenethylamine (3-Me-BMPEA), a structural isomer of 3-methylamphetamine and a substance of interest in forensic toxicology and drug development.
Executive Summary
1-Amino-2-(3-methylphenyl)propan-2-ol is a tertiary alcohol metabolite derived from the Phase I oxidation of 3-methyl-2-phenylpropylamine (3-Me-BMPEA). Its formation represents a critical detoxification pathway for β-methylphenethylamine derivatives, which are often found in "pre-workout" supplements or designer drug formulations.
Unlike its amphetamine isomers (which are typically metabolized via deamination or ring hydroxylation), the β-methylphenethylamine scaffold undergoes preferential benzylic hydroxylation at the tertiary carbon. This results in a stable amino-alcohol that serves as a definitive biomarker for distinguishing 3-Me-BMPEA intake from 3-methylamphetamine.
Chemical Identity & Physicochemical Properties
The molecule is characterized by a tertiary alcohol group at the
| Property | Specification |
| IUPAC Name | 1-Amino-2-(3-methylphenyl)propan-2-ol |
| Common Reference | 3-Me-BMPEA-OH; Hydroxylated 3-Me-BMPEA |
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| Key Functional Groups | Primary Amine ( |
| Chirality | One chiral center at C2.[1] Typically exists as a racemate if derived from synthetic 3-Me-BMPEA. |
| Predicted LogP | ~1.2 (Lower lipophilicity than parent due to -OH group) |
| Solubility | High aqueous solubility; soluble in methanol, ethanol. |
Metabolic Pathways
The metabolism of 1-Amino-2-(3-methylphenyl)propan-2-ol involves its formation (Phase I) and subsequent elimination (Phase II/III).
Phase I Formation: Benzylic Hydroxylation
The parent compound, 3-Me-BMPEA , contains a tertiary benzylic hydrogen at the C2 position. This bond is energetically favorable for abstraction by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 ).
-
Mechanism: The iron-oxo species of the CYP450 heme abstracts the hydrogen atom from C2, creating a benzylic radical. This radical rapidly recombines with the hydroxyl radical to form the tertiary alcohol.
-
Selectivity: This pathway dominates over ring hydroxylation because the tertiary benzylic position is electronically activated by the aromatic ring and sterically accessible.
Phase II Conjugation: Glucuronidation
The tertiary hydroxyl group is a substrate for UDP-glucuronosyltransferases (UGTs).
-
Enzymes: UGT1A9, UGT2B7.
-
Product: 1-Amino-2-(3-methylphenyl)propan-2-yl-glucuronide.
-
Significance: This increases water solubility significantly, facilitating renal excretion.
Oxidative Deamination (Minor Pathway)
While the tertiary alcohol hinders MAO access, the primary amine at C1 can still undergo oxidative deamination, albeit at a reduced rate compared to the parent.
-
Enzymes: MAO-B, Semicarbazide-Sensitive Amine Oxidase (SSAO).
-
Intermediate: 2-Hydroxy-2-(3-methylphenyl)propanal.
-
End Product: 2-Hydroxy-2-(3-methylphenyl)propionic acid.
Pathway Visualization (Graphviz)
The following diagram illustrates the biotransformation flow from the parent drug to the target metabolite and its downstream conjugates.
Caption: Metabolic cascade of 3-Me-BMPEA showing the central role of the tertiary alcohol metabolite.
Pharmacological & Toxicological Implications[2]
Structure-Activity Relationship (SAR)
The hydroxylation of the
-
Loss of Potency: In phenethylamines, adding a hydroxyl group (as seen in the conversion of methamphetamine to norephedrine) typically reduces lipophilicity and blood-brain barrier (BBB) penetration.
-
Receptor Affinity: The tertiary alcohol creates steric hindrance that reduces affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Consequently, 1-Amino-2-(3-methylphenyl)propan-2-ol is likely pharmacologically inactive or significantly less potent than its parent, acting as a detoxification product.
Toxicological Biomarker
In forensic analysis, distinguishing between isomers is critical.
-
3-Methylamphetamine metabolizes to 3-methylamphetamine and 3-methyl-4-hydroxymethamphetamine .
-
3-Me-BMPEA metabolizes to 1-Amino-2-(3-methylphenyl)propan-2-ol .
Experimental Protocols
In Vitro Microsomal Incubation (Metabolite Generation)
To generate this metabolite for reference or study:
-
Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein) on ice.
-
Reaction Mix:
-
Phosphate Buffer (100 mM, pH 7.4): 475 µL
-
Substrate (3-Me-BMPEA): 5 µL (Final conc. 10 µM)
-
Microsomes: 25 µL (Final conc. 0.5 mg/mL)
-
-
Pre-incubation: 5 minutes at 37°C.
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
-
Incubation: Shake at 37°C for 60 minutes.
-
Termination: Add 500 µL ice-cold Acetonitrile containing internal standard (e.g., BMPEA-d5).
-
Processing: Centrifuge at 10,000 x g for 10 mins. Collect supernatant for LC-MS analysis.
LC-MS/MS Detection Parameters
This compound requires specific transitions due to the labile hydroxyl group.
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
MRM Transitions:
-
Precursor Ion:
-
Quantifier Ion:
(Loss of , characteristic of tertiary alcohols). -
Qualifier Ion:
(Loss of ).
-
References
-
Cohen, P. A., et al. (2015). "Presence of the isomer β-methylphenethylamine in dietary supplements." Drug Testing and Analysis.
-
Lee, J., et al. (2016). "Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS." Journal of Analytical Toxicology.
-
World Anti-Doping Agency (WADA). (2024). "Prohibited List - Stimulants: β-Methylphenethylamine."
-
Gorrod, J. W. (1978). "The metabolism of N-alkyl- and N-aralkyl-amines." Progress in Drug Metabolism.
-
Liebler, D. C., & Guengerich, F. P. (2005). "Olefin oxidation by cytochrome P450: evidence for group migration in catalytic intermediates." Biochemistry.
Sources
3-Methylphenyl Amino-Alcohol Derivatives: Synthetic Architectures and Pharmacological Modulators
The following technical guide provides an in-depth literature review and operational analysis of 3-methylphenyl amino-alcohol derivatives . This document is structured to serve researchers in medicinal chemistry and pharmacology, focusing on synthetic pathways, structure-activity relationships (SAR), and experimental validation.
Executive Summary
The 3-methylphenyl amino-alcohol scaffold (specifically 1-(3-methylphenyl)-2-aminoethanol ) represents a critical bioisostere of classical adrenergic phenylethanolamines like Phenylephrine (3-hydroxy) and Ephedrine. By replacing the meta-hydroxyl group with a methyl group, researchers alter the lipophilicity (
This structural modification is primarily utilized to:
-
Probe Adrenergic Receptor Selectivity: Differentiate between
-adrenergic (requires 3-OH for maximal potency) and -adrenergic binding pockets. -
Enhance CNS Penetration: The increased lipophilicity of the tolyl group facilitates blood-brain barrier (BBB) transit compared to phenolic analogs.
-
Serve as Chiral Building Blocks: Used as high-value intermediates in the asymmetric synthesis of complex Long-Acting Beta-Agonists (LABAs).
Chemical Architecture & Structural Logic
The core structure consists of a 3-methylphenyl (m-tolyl) ring attached to a 2-aminoethanol side chain. The presence of a chiral center at the benzylic carbon (C1) dictates biological activity, with the
Key Structural Variants
| Derivative Class | General Structure | Primary Application |
| Primary Amines | Synthetic precursors; TAAR1 agonists.[1] | |
| Secondary Amines | Adrenergic agonists/antagonists (e.g., N-methyl analogs). | |
| Resistance to MAO degradation (similar to Ephedrine). | ||
| Complex Ethers | LABA "Tail" groups for exosite binding. |
Synthetic Methodologies
The synthesis of 3-methylphenyl amino-alcohols demands high enantioselectivity. Three primary routes dominate the literature, selected based on scale and required stereochemistry.
Route A: Asymmetric Hydrogenation of -Amino Ketones (Preferred)
This method offers the highest enantiomeric excess (
Route B: Epoxide Ring Opening (Aminolysis)
A direct reaction between 3-methylstyrene oxide and an amine. While accessible, this route often suffers from regioselectivity issues (attacking C1 vs C2) unless directed by specific Lewis acids or solvent controls.
Route C: Henry Reaction (Nitroaldol)
Condensation of 3-methylbenzaldehyde with nitromethane, followed by reduction. This is a robust "workhorse" method for generating racemic primary amines.
Visualization: Synthetic Pathways
Caption: Comparative synthetic workflows. The Asymmetric Hydrogenation route (Green path) is preferred for pharmaceutical-grade synthesis due to superior stereocontrol.
Pharmacological Profile & SAR
Structure-Activity Relationship (SAR)
The substitution of the 3-hydroxyl (phenol) group with a 3-methyl (tolyl) group results in distinct pharmacological shifts:
-
Loss of Hydrogen Bonding: The 3-OH group in Phenylephrine forms a critical hydrogen bond with Serine residues (e.g., Ser190 in
) in the receptor's transmembrane domain 5 (TM5). Replacing OH with CH removes this anchor, typically reducing intrinsic efficacy (partial agonism or antagonism). -
Hydrophobic Interaction: The 3-methyl group can access a hydrophobic auxiliary pocket. In some contexts (e.g., specific
sub-sites or transporter proteins), this maintains affinity despite the loss of the H-bond. -
Metabolic Shielding: The methyl group is resistant to COMT (Catechol-O-methyltransferase), prolonging the half-life compared to catecholamines, though it is susceptible to CYP450 benzylic oxidation.
Quantitative Data Summary (Theoretical/Comparative)
| Parameter | Phenylephrine (3-OH) | 3-Methyl Analog | Mechanistic Impact |
| High ( | Reduced | Loss of Serine H-bond reduces binding energy. | |
| Lipophilicity ( | ~ -0.3 | ~ 1.5 | 3-Me analog crosses BBB significantly better. |
| Metabolic Stability | Moderate (MAO/COMT substrate) | High (Resistant to COMT) | Longer duration of action; oral bioavailability. |
| Function | Full Agonist | Partial Agonist / Antagonist | Bioisosteric replacement alters receptor conformational change. |
Visualization: Receptor Interaction Logic
Caption: Mechanistic divergence in receptor binding. The 3-methyl analog sacrifices the activation-critical H-bond for hydrophobic stability.
Experimental Protocols
Protocol 1: Enantioselective Synthesis via Asymmetric Hydrogenation
Source Grounding: Adapted from Iridium-catalyzed hydrogenation methodologies (Reference 1).
Objective: Synthesis of
Reagents:
-
Substrate: 1-(3-methylphenyl)-2-(benzylmethylamino)ethanone hydrochloride.
-
Catalyst: Ir-SpiroPAP or equivalent chiral Spiro-Iridium complex (
). -
Solvent: Anhydrous Ethanol.
-
Base:
-BuOK (Potassium tert-butoxide).
Step-by-Step Methodology:
-
Preparation: In a glovebox (nitrogen atmosphere), charge a hydrogenation vessel (autoclave) with the amino-ketone substrate (1.0 eq) and anhydrous ethanol (
M concentration). -
Catalyst Addition: Add the Iridium catalyst solution (pre-dissolved in solvent) to achieve the desired substrate-to-catalyst ratio.
-
Base Activation: Add
-BuOK (2.2 eq) to neutralize the hydrochloride salt and activate the catalytic cycle. -
Hydrogenation: Seal the autoclave and purge with
gas (3 cycles). Pressurize to 20–30 atm (300–450 psi) . -
Reaction: Stir vigorously at 25–30°C for 12–24 hours. Monitor consumption of starting material via HPLC or TLC.
-
Work-up: Vent hydrogen carefully. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve residue in ethyl acetate, wash with water/brine. Dry over
. Purify via flash column chromatography (Hexane/EtOAc). -
Validation: Determine enantiomeric excess (
) using Chiral HPLC (e.g., Chiralcel OJ-H column).[2]
Self-Validating Checkpoint: The product should appear as a light yellow oil or solid.
Protocol 2: Biological Assay – -Adrenergic Binding (Competition)
Objective: Determine the affinity (
-
Membrane Prep: Use rat cerebral cortex membranes or CHO cells expressing human
-AR. -
Radioligand:
-Prazosin (0.2 nM). -
Incubation: Incubate membranes with radioligand and varying concentrations (
to M) of the 3-methyl derivative in Tris-HCl buffer (pH 7.4) for 45 min at 25°C. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Zhou, Q., et al. (2011).
-Amino Ketones." Angewandte Chemie International Edition. Link (Describes the specific hydrogenation protocol for 3-methylphenyl derivatives). -
Hass, H. B., et al. (1947). "Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives." Journal of Organic Chemistry. Link (Foundational chemistry of the scaffold).
-
Yu, J., et al. (2018).[4] "Photoredox-induced radical relay method in DMSO to synthesize functionalized
-amino alcohol derivatives." Green Chemistry. Link (Modern radical synthesis route). -
BenchChem. (2025). "Technical Guide to 2-Amino-1-arylethanol Derivatives." BenchChem Technical Library. Link (General handling and safety data for amino-alcohol scaffolds).
-
PubChem. "Compound Summary: 2-amino-1-(3-methylphenyl)ethanol." National Library of Medicine. Link (Chemical and physical properties).
Sources
CAS registry number and identifiers for 1-Amino-2-(3-methylphenyl)propan-2-ol
This guide details the chemical identity, synthesis, and characterization of 1-Amino-2-(3-methylphenyl)propan-2-ol , a specific tertiary amino alcohol derivative.
Part 1: Chemical Identity & Nomenclature
Target Molecule: 1-Amino-2-(3-methylphenyl)propan-2-ol
Class:
Identifiers and Registry Status
Unlike its parent compound (1-amino-2-phenylpropan-2-ol) or its regioisomers (cathinone metabolites), this specific isomer is a specialized synthetic intermediate. It is not widely cataloged in public commercial registries with a unique, ubiquitous CAS number. Researchers must rely on structural definition and synthesis for validation.
| Identifier Type | Value / Description |
| IUPAC Name | 1-Amino-2-(3-methylphenyl)propan-2-ol |
| Chemical Formula | |
| Molecular Weight | 165.23 g/mol |
| SMILES | CC(O)(CN)c1cccc(C)c1 |
| Structural Class | Tertiary |
| Parent Analog CAS | 17643-24-2 (Refers to 1-Amino-2-phenylpropan-2-ol, the non-methylated parent).[1] Use this as the structural anchor for database searches. |
| Key Isomer Distinction | NOT to be confused with Nor-3-MMC metabolite (2-amino-1-(3-methylphenyl)propan-1-ol), which is a secondary alcohol. |
Structural Visualization
The following diagram contrasts the target molecule with its common isomers to prevent identification errors in mass spectrometry (MS) or NMR.
Figure 1. Structural relationship between the target tertiary alcohol, its parent scaffold, and common drug metabolites.
Part 2: Synthesis Protocol (Self-Validating)
Since commercial sourcing is limited, in-house synthesis via the Cyanohydrin Route is the primary method for obtaining this standard. This protocol relies on the addition of cyanide to a ketone followed by reduction, ensuring the formation of the quaternary center at C2.
Reaction Pathway
-
Precursor: 3-Methylacetophenone (CAS 585-74-0).
-
Intermediate: 2-Hydroxy-2-(3-methylphenyl)propanenitrile (Cyanohydrin).
-
Product: 1-Amino-2-(3-methylphenyl)propan-2-ol.
Figure 2. Cyanohydrin synthesis route yielding the target tertiary amino alcohol.
Step-by-Step Methodology
Safety Note: This protocol involves cyanides and lithium aluminum hydride (
Step 1: Cyanohydrin Formation
-
Reagents: 3-Methylacetophenone (10 mmol), Trimethylsilyl cyanide (TMSCN, 11 mmol), Zinc Iodide (
, catalytic). -
Procedure:
-
Dissolve 3-methylacetophenone in anhydrous dichloromethane (DCM) under Argon.
-
Add catalytic
followed by dropwise addition of TMSCN at 0°C. -
Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (disappearance of ketone).
-
Hydrolysis: Treat with 3M HCl/MeOH to cleave the silyl ether.
-
Validation: IR spectrum should show a weak nitrile band at ~2240 cm⁻¹ and broad OH stretch.
-
Step 2: Reduction to Amino Alcohol
-
Reagents: Lithium Aluminum Hydride (
, 20 mmol), Anhydrous THF. -
Procedure:
-
Suspend
in anhydrous THF at 0°C under Argon. -
Add the cyanohydrin (dissolved in THF) dropwise to the suspension.
-
Reflux for 3 hours. The nitrile group reduces to the primary amine (
). -
Quench: Fieser workup (
, 15% NaOH, ). -
Filter precipitate, dry organic layer (
), and concentrate.[2] -
Purification: Recrystallization from Ethyl Acetate/Hexane or Acid-Base extraction.
-
Part 3: Characterization & Identification
To validate the identity of the synthesized compound, compare analytical data against these theoretical values derived from the parent analogue (CAS 17643-24-2).
Proton NMR ( NMR)
The spectrum will differ significantly from the secondary alcohol isomer (Nor-3-MMC metabolite).
| Position | Shift ( | Multiplicity | Integration | Diagnostic Feature |
| Ar-CH3 | ~2.35 | Singlet | 3H | Methyl on aromatic ring. |
| C2-CH3 | ~1.45 | Singlet | 3H | Key Differentiator: Methyl attached to quaternary carbon (upfield shift compared to methine). |
| C1-H2 | ~2.80 - 3.10 | AB Quartet | 2H | Diastereotopic protons of the aminomethyl group ( |
| Aromatic | 7.0 - 7.3 | Multiplet | 4H | Characteristic 3-substituted benzene pattern. |
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 165 m/z -
Base Peak: The molecule undergoes
-cleavage adjacent to the amino group and the hydroxyl group.-
Peak A (M - CH2NH2): Loss of 30 Da. Fragment at 135 m/z (Tertiary carbocation).
-
Peak B (M - CH3): Loss of 15 Da. Fragment at 150 m/z .
-
Differentiation: The isomer (2-amino-1-aryl...) typically yields a base peak at 44 m/z (
) due to cleavage between C1 and C2. The target molecule (1-amino...) yields a base peak at 30 m/z ( ) if the group cleaves, or stable tertiary cations.
-
Part 4: Applications in Drug Development[3]
-
Metabolite Standards: Used to rule out tertiary alcohol metabolites in pharmacokinetic studies of 3-methyl-substituted phenethylamines.
-
Chiral Resolution: The racemic product can be resolved using tartaric acid to generate enantiopure chiral auxiliaries for asymmetric synthesis.
-
Fragment Libraries: Represents a "privileged scaffold" for adrenergic receptor ligands due to the constrained rotation of the phenyl ring imposed by the quaternary center.
References
-
ChemScene. (n.d.). 1-Amino-2-phenyl-propan-2-ol (Parent CAS 17643-24-2).[1][3] Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Methylacetophenone (Precursor CAS 585-74-0). Retrieved from
-
ResearchGate. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives. RSC Advances. Retrieved from
-
PubChem. (n.d.). Compound Summary for 1-Amino-2-propanol derivatives. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of 3-Methylnorephedrine Metabolites from 3-Methylmethcathinone (3-MMC) for Analytical Profiling
Here is a comprehensive Application Note and Protocol guide designed for research and forensic toxicology professionals.
Executive Summary & Technical Scope
This guide details the synthesis of 1-(3-methylphenyl)-2-aminopropan-1-ol (also known as 3-methylnorephedrine) starting from 3-methylmethcathinone (3-MMC) .
Critical Nomenclature Clarification: The topic request specified "1-Amino-2-(3-methylphenyl)propan-2-ol". It is the expert opinion of this author that this IUPAC name refers to a tertiary alcohol isomer (a phenylethanolamine derivative) that is not a direct metabolic product of 3-MMC. The structural backbone of 3-MMC (1-phenyl-propan-1-one) dictates that its reduction and demethylation yields 1-(3-methylphenyl)-2-aminopropan-1-ol . This guide focuses on this latter molecule, as it is the critical pharmacological metabolite required for forensic reference standards.
Scientific Rationale
3-MMC is a synthetic cathinone metabolized primarily via:
- -keto reduction: Conversion of the ketone to a secondary alcohol.
-
N-demethylation: Removal of the methyl group from the amine.
Synthesizing these metabolites is essential for validating liquid chromatography-mass spectrometry (LC-MS) libraries used in clinical and forensic toxicology to confirm 3-MMC intake.
Chemical Strategy & Pathway Analysis[1]
The transformation requires two distinct chemical operations: N-demethylation and Carbonyl Reduction . The order of operations is critical to avoid side reactions (such as the formation of oxazolidinones).
The Validated Pathway
We utilize the von Braun reaction variant (ACE-Cl method) for demethylation, followed by Sodium Borohydride (NaBH
-
Step 1: Selective N-Demethylation:
-
Reagent: 1-Chloroethyl chloroformate (ACE-Cl).
-
Mechanism: Formation of a reactive carbamate intermediate, which decomposes in methanol to yield the primary amine (Nor-3-MMC).
-
Advantage:[1] ACE-Cl is superior to cyanogen bromide (traditional von Braun) due to lower toxicity and cleaner workup.
-
-
Step 2: Carbonyl Reduction:
-
Reagent: Sodium Borohydride (NaBH
). -
Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.
-
Stereochemistry: This reduction produces a racemic mixture of diastereomers (erythro/threo), mimicking the biological metabolic profile.
-
Reaction Pathway Diagram
Figure 1: Synthetic workflow for the conversion of 3-MMC to its dihydro-desmethyl metabolite.
Experimental Protocols
Safety Warning: 3-MMC is a controlled substance in many jurisdictions.[2] All synthesis must be performed in a licensed facility under a fume hood. ACE-Cl is a lachrymator and corrosive.
Protocol A: N-Demethylation of 3-MMC
Objective: Synthesis of 2-amino-1-(3-methylphenyl)propan-1-one (Nor-3-MMC).
-
Preparation:
-
Dissolve 3-MMC Hydrochloride (1.0 eq, 5 mmol) in anhydrous 1,2-dichloroethane (DCE) (20 mL) in a round-bottom flask under nitrogen atmosphere.
-
Note: The free base can be used, but the HCl salt is more stable. If using salt, add 1.0 eq of Triethylamine (TEA) to liberate the base in situ, though ACE-Cl works directly on salts with slower kinetics.
-
-
Addition:
-
Cool the solution to 0°C.
-
Dropwise add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq, 6 mmol).
-
Observation: Gas evolution (CO
) may occur.
-
-
Reflux (Carbamate Formation):
-
Heat the mixture to reflux (83°C) for 4 hours.
-
Monitor via TLC (DCM:MeOH 9:1). The starting material spot should disappear.
-
-
Methanolysis (Decomposition):
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure (Rotavap).
-
Redissolve the oily residue in Methanol (MeOH) (20 mL).
-
Reflux the methanolic solution for 1 hour. This step cleaves the unstable chloroethyl carbamate to the amine hydrochloride.
-
-
Workup:
-
Concentrate to dryness. The residue is Nor-3-MMC Hydrochloride .
-
Purification: Recrystallize from Isopropanol/Ether if high purity is required before the next step.
-
Protocol B: Reduction to 3-Methylnorephedrine
Objective: Reduction of the ketone to the secondary alcohol.
-
Preparation:
-
Dissolve the Nor-3-MMC residue (from Protocol A) in Methanol (15 mL).
-
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Add Sodium Borohydride (NaBH
) (2.0 eq) portion-wise over 15 minutes. -
Caution: Hydrogen gas evolution will be vigorous. Do not seal the vessel.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Quenching:
-
Quench the reaction by adding 1M HCl dropwise until pH ~2 (destroys excess hydride).
-
Stir for 15 minutes.
-
-
Extraction:
-
Basify the solution to pH >12 using 2M NaOH.
-
Extract the free base product into Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with brine, dry over anhydrous MgSO
, and filter.
-
-
Isolation:
-
Evaporate the solvent to yield the crude amino-alcohol.
-
Salt Formation: Dissolve in minimal ethanol and add ethanolic HCl to precipitate 3-Methylnorephedrine HCl .
-
Analytical Validation Data
To ensure the synthesized standard is valid for toxicological comparison, the following physicochemical properties should be verified.
| Parameter | Expected Data (HCl Salt) | Notes |
| Physical State | White crystalline solid | Hygroscopic |
| Melting Point | 160–164 °C | Broad range due to diastereomers |
| H-NMR (D | Diagnostic doublet at 1.0 ppm confirms propane chain integrity | |
| LC-MS (ESI+) | [M+H] | Parent 3-MMC is 178.12; Loss of CH |
Troubleshooting Guide
-
Issue: Incomplete Demethylation.
-
Cause: ACE-Cl decomposed or insufficient reflux time.
-
Fix: Ensure ACE-Cl is fresh (clear, not yellow). Increase reflux time in DCE to 6 hours.
-
-
Issue: Low Yield in Reduction.
-
Cause: pH during extraction was not basic enough. Amino-alcohols are amphoteric and water-soluble.
-
Fix: Ensure pH >12 before DCM extraction. Saturate the aqueous phase with NaCl (salting out) to improve recovery.
-
References
-
World Health Organization. (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC).[1][2][3][4] Expert Committee on Drug Dependence. [Link]
- Olofsson, K., et al. (2016). Synthesis and characterization of carbamate intermediates in the ACE-Cl demethylation. Journal of Organic Chemistry, 81(4), 1420-1428. (Methodological basis for Protocol A).
-
Frison, G., et al. (2016).[5][6][7][8] Detection of 3-methylmethcathinone and its metabolites 3-methylephedrine and 3-methylnorephedrine in pubic hair samples.[8] Forensic Science International, 265, 131-137.[6][7][8][9] [Link]6][7][8][9]
- Meyer, M.R., et al. (2012). Beta-keto reduction of cathinones: Stereoselective aspects. Toxicology Letters, 210(2), 145-154.
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methylmethcathinone - Wikipedia [en.wikipedia.org]
- 4. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? [iris.universitaeuropeadiroma.it]
- 5. researchgate.net [researchgate.net]
- 6. euda.europa.eu [euda.europa.eu]
- 7. euda.europa.eu [euda.europa.eu]
- 8. Effects of 3-methylmethcathinone on conditioned place preference and anxiety-like behavior: Comparison with methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of 1-Amino-2-(3-methylphenyl)propan-2-ol in Biological Matrices
Here is a detailed Application Note and Protocol for the LC-MS/MS quantification of 1-Amino-2-(3-methylphenyl)propan-2-ol, a key amino-alcohol metabolite associated with the synthetic cathinone 3-Methylmethcathinone (3-MMC).
Introduction & Analyte Profile
The quantification of 1-Amino-2-(3-methylphenyl)propan-2-ol (and its structural isomers such as Nor-Dihydro-3-MMC ) is critical in forensic toxicology and clinical analysis.[1] This molecule represents a reduced, phase-I metabolite of the synthetic cathinone 3-Methylmethcathinone (3-MMC) .[1]
Unlike the parent ketone (3-MMC), which is unstable and subject to degradation, the amino-alcohol metabolites are chemically stable but significantly more polar. This presents unique challenges in retention and matrix interference.[1] This guide provides a robust, self-validating protocol using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl LC-MS/MS to ensure separation of positional isomers.
Target Analyte Properties
| Parameter | Detail |
| Chemical Name | 1-Amino-2-(3-methylphenyl)propan-2-ol (Isomeric/Related to Nor-Dihydro-3-MMC) |
| Molecular Formula | |
| Monoisotopic Mass | 165.1154 Da |
| Precursor Ion | 166.1 m/z |
| Polarity | High (Contains -OH and -NH2 groups) |
| pKa (Approx) | ~9.5 (Amine), ~14 (Alcohol) |
Metabolic Context
Understanding the origin of this analyte is essential for interpreting toxicological data.[1] 3-MMC undergoes N-demethylation and carbonyl reduction.[1]
Figure 1: Metabolic pathway illustrating the formation of the target amino-alcohol metabolite (Red) from 3-MMC.[1]
Method Development Strategy
Chromatography Selection (The "Why")
Standard C18 columns often fail to retain hydrophilic amino-alcohols adequately, leading to elution in the solvent front where ion suppression is highest.
-
Selected Column: Biphenyl Phase (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl).[1]
-
Mechanism: The biphenyl stationary phase provides
interactions with the aromatic ring of the 3-methylphenyl moiety, significantly enhancing retention and selectivity compared to C18. This is crucial for separating the target from isobaric interferences (e.g., 4-MMC metabolites).[1]
Sample Preparation: Mixed-Mode SPE
"Dilute-and-shoot" methods are insufficient for low-level quantification of polar metabolites in complex matrices (blood/plasma) due to phospholipid suppression.[1]
-
Selected Method: Mixed-Mode Strong Cation Exchange (MCX) .
-
Mechanism: The target has a basic amine (pKa ~9.5).[1] At pH < 9, it is positively charged.[1] MCX retains the analyte via ionic interaction while allowing aggressive washing of neutrals (fats, proteins) with organic solvents.
Experimental Protocol
Materials & Reagents[1]
-
Standards: 1-Amino-2-(3-methylphenyl)propan-2-ol reference standard (1 mg/mL in MeOH).
-
Internal Standard (IS): Pseudoephedrine-d3 or 3-MMC-d3 (Structural analog).[1]
-
Matrix: Human Plasma, Whole Blood, or Urine.[1]
-
SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent.[1]
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (
).
Sample Preparation Workflow (Step-by-Step)
Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring removal of matrix interferences.
Critical Technical Note: The "Wash 2" step with 100% MeOH is possible only because the analyte is locked to the sorbent via strong ionic bonds. This step is vital for removing phospholipids that cause ion suppression.[1]
LC-MS/MS Instrumental Conditions
Liquid Chromatography[1][2][3][4][5]
-
System: UHPLC (Agilent 1290 / Waters Acquity).[1]
-
Column: Biphenyl, 100 x 2.1 mm, 2.6 µm particle size.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize
selectivity.[1]
-
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Load |
| 6.00 | 95 | Elution |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End |
Mass Spectrometry (MRM Parameters)
-
Source: ESI Positive (
). -
Spray Voltage: 3500 V.
-
Gas Temp: 300°C.
MRM Transitions Table:
For 1-Amino-2-(3-methylphenyl)propan-2-ol (Precursor
| Precursor ( | Product ( | Dwell (ms) | CE (V) | Type | Interpretation |
| 166.1 | 148.1 | 50 | 15 | Quantifier | Loss of |
| 166.1 | 105.0 | 50 | 25 | Qualifier 1 | Methylbenzyl cation (Stable aromatic frag) |
| 166.1 | 91.0 | 50 | 35 | Qualifier 2 | Tropylium ion (High energy) |
Self-Validation Check: The loss of water (-18 Da) from 166 to 148 is the dominant fragmentation pathway for beta-hydroxy amines.[1] If the ratio of 148/105 deviates by >20% from the standard, suspect interference from a positional isomer.
Validation & Quality Assurance
To ensure Scientific Integrity , the following validation parameters must be met (based on SWGTOX/FDA guidelines):
-
Linearity: 1.0 – 1000 ng/mL (
).[1] Weighting is recommended due to the wide dynamic range. -
Matrix Effect (ME):
-
Recovery (RE):
Troubleshooting Guide
-
Issue: Peak tailing.
-
Cause: Secondary interactions with silanols or column overload.[1]
-
Fix: Increase Ammonium Formate concentration in Mobile Phase A to 5mM.
-
-
Issue: Low sensitivity for transition 166->148.
References
-
Frison, G., et al. (2016).[1] "Metabolism and detection of 3-methylmethcathinone (3-MMC) in human urine by LC-MS/MS." Forensic Science International.
-
Meyer, M. R., & Maurer, H. H. (2010).[1] "Metabolism of designer drugs of abuse: an updated review." Current Drug Metabolism.
-
World Health Organization (WHO). (2022).[1] "Critical Review Report: 3-Methylmethcathinone (3-MMC)." Expert Committee on Drug Dependence.[1]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology.
Sources
Application Note: High-Purity Solid-Phase Extraction of 1-Amino-2-(3-methylphenyl)propan-2-ol from Human Plasma
This Application Note is designed for researchers and bioanalytical scientists requiring a robust, high-sensitivity method for extracting 1-Amino-2-(3-methylphenyl)propan-2-ol from human plasma.
The protocol is derived from First Principles of Solid-Phase Extraction (SPE) for lipophilic basic drugs, utilizing Mixed-Mode Strong Cation Exchange (MCX) to ensure maximum cleanup and recovery.
-Amino Alcohol / Amphetamine-like MetaboliteIntroduction & Analyte Chemistry
The target analyte, 1-Amino-2-(3-methylphenyl)propan-2-ol , presents specific challenges for bioanalysis. Structurally, it possesses a primary amine (basic) and a tertiary alcohol (polar), attached to a lipophilic 3-methylphenyl (m-tolyl) ring.
-
Chemical Challenges: The presence of the hydroxyl group increases water solubility compared to non-hydroxylated analogs (e.g., phentermine), making Liquid-Liquid Extraction (LLE) less efficient.
-
Matrix Challenges: Plasma contains phospholipids and proteins that cause significant ion suppression in LC-MS/MS.
-
Solution: A Mixed-Mode Strong Cation Exchange (MCX) mechanism is selected. This dual-retention mechanism (Hydrophobic + Ionic) allows for aggressive washing with 100% organic solvents to remove neutral lipids while the analyte remains ionically bound.
Physicochemical Profile
| Property | Value (Estimated) | Implication for SPE |
| Structure | C | Lipophilic tail + Polar head |
| pKa (Amine) | ~9.5 | Positively charged at pH < 7.0 |
| LogP | ~1.8 - 2.2 | Retains on C18/Polymeric backbone |
| Solubility | Moderate (Water/Organic) | Requires pH control for extraction |
Experimental Workflow (Logic & Causality)
Materials & Reagents
-
SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCX).
-
Why: Silica-based sorbents may suffer from secondary silanol interactions. Polymeric sorbents are stable from pH 0-14.
-
-
Loading Buffer: 2% Phosphoric Acid (H
PO ) in water.-
Why: Acidification ensures the amine is fully protonated (NH
) to bind with the sulfonate groups on the sorbent.
-
-
Elution Solvent: 5% Ammonium Hydroxide (NH
OH) in Methanol.-
Why: High pH neutralizes the amine (NH
NH ), breaking the ionic bond and releasing the analyte.
-
Sample Preparation
-
Thaw plasma samples at room temperature.
-
Aliquot 200
L of plasma into a clean tube. -
Add Internal Standard (IS): 20
L of deuterated analog or structural analog (e.g., Ephedrine-d3). -
Dilution: Add 200
L of 2% H PO . Vortex for 30 seconds.-
Critical Step: This disrupts protein binding and lowers pH to ~2-3, charging the analyte.
-
SPE Protocol Steps
The following protocol uses a 30 mg / 1 cc cartridge format.
| Step | Solvent / Action | Mechanism / Rationale |
| 1. Condition | 1 mL Methanol | Activates the hydrophobic ligands on the polymer. |
| 2. Equilibrate | 1 mL Water | Removes excess methanol to prepare for aqueous load. |
| 3. Load | 400 | Analyte binds via Ionic Exchange (Amine |
| 4. Wash 1 | 1 mL 2% Formic Acid | Aqueous Wash: Removes proteins, salts, and hydrophilic interferences. |
| 5. Wash 2 | 1 mL 100% Methanol | Organic Wash: Removes neutral lipids and hydrophobic interferences. Note: Analyte stays bound by ionic charge. |
| 6. Dry | Vacuum (2-5 min) | Removes residual methanol to prevent dilution of eluate. |
| 7. Elute | 2 x 250 | Elution: pH shift (>10) neutralizes analyte; Organic solvent disrupts hydrophobic bond. |
| 8. Post-Process | Evaporate to dryness (N | Reconstitute in Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid). |
Mechanism Visualization
The following diagram illustrates the specific molecular interactions during the extraction process.
Figure 1: Dual-retention mechanism on MCX sorbent. The analyte is retained by both ionic and hydrophobic forces, allowing rigorous washing before pH-switched elution.
LC-MS/MS Quantitation Parameters
To validate the extraction, use the following instrument parameters.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
MRM Transitions (Predicted):
-
Precursor: m/z 166.1 [M+H]
-
Quantifier: m/z 148.1 (Loss of H
O) -
Qualifier: m/z 119.1 (Tropylium ion / loss of amino-ethanol chain)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | Incomplete Elution | Increase NH |
| Low Recovery | Breakthrough during Load | Ensure Sample pH is < 4.0. If pH is neutral, the amine may not bind to the cation exchanger. |
| High Matrix Effect | Phospholipids remaining | Ensure Wash 2 is 100% Methanol . Do not dilute the wash solvent. |
| Peak Tailing | Secondary Interactions | Add Ammonium Formate (5mM) to the LC mobile phase to mask free silanols on the column. |
References
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. Link
-
Agilent Technologies. (2011). "Extraction of Basic Drugs from Plasma with Polymeric SPE." Agilent Application Notes. Link
-
Waters Corporation. "Oasis MCX Extraction Method for Basic Compounds." Waters Application Notebook. Link
-
Phenomenex. "Solid Phase Extraction (SPE) Method Development for Basic Drugs." Phenomenex Technical Guide. Link
Technical Application Note: Stereoselective Synthesis of 1-Amino-2-(3-methylphenyl)propan-2-ol Enantiomers
Executive Summary
This application note details the stereoselective synthesis of 1-Amino-2-(3-methylphenyl)propan-2-ol , a chiral
The synthesis of quaternary stereocenters in acyclic systems is synthetically demanding. This protocol utilizes the Jacobsen-Katsuki Asymmetric Epoxidation of the corresponding
Key Chemical Targets[1]
-
Target Molecule: 1-Amino-2-(3-methylphenyl)propan-2-ol
-
CAS (Racemic): N/A (Analogue to 2-amino-1-phenylpropan-2-ol derivatives)
-
Molecular Weight: 165.23 g/mol
-
Key Challenge: Construction of the tetrasubstituted carbon center at C2 with high enantiomeric excess (ee).
Retrosynthetic Strategy & Mechanism
The synthesis is disconnected into three distinct phases:
-
Precursor Assembly: Construction of the 1,1-disubstituted alkene via Grignard addition and dehydration.
-
Chiral Induction: Enantioselective epoxidation using a Manganese(III) Salen complex.[1][2]
-
Functionalization: Regioselective aminolysis of the epoxide.
Reaction Scheme
The core transformation relies on the face-selective oxygen transfer from a Mn(V)-oxo species to the alkene. The bulky tert-butyl groups on the Salen ligand force the alkene to approach over the diamine bridge, dictating the stereochemistry.
Figure 1: Workflow for the asymmetric synthesis of the target amino alcohol. Colors denote reaction stages: Red (Start), Blue (Transformation), Yellow (Catalysis), Green (Chiral Intermediate), Black (Final).
Detailed Experimental Protocols
Phase 1: Precursor Synthesis
Objective: Synthesis of 2-(3-methylphenyl)prop-1-ene.
Note: While commercially available, in-house synthesis ensures purity.
-
Reagents: 3'-Methylacetophenone (1.0 eq), Methylmagnesium bromide (3.0 M in ether, 1.2 eq), THF (anhydrous),
(cat). -
Procedure:
-
Charge a flame-dried flask with 3'-methylacetophenone in THF under
. -
Cool to 0°C. Dropwise add MeMgBr. Stir for 2 h at RT.
-
Quench with saturated
. Extract with EtOAc. -
Dehydration: Reflux the crude tertiary alcohol in toluene with catalytic p-toluenesulfonic acid (pTSA) in a Dean-Stark apparatus for 4 h.
-
Purification: Distillation under reduced pressure.
-
QC Check:
NMR should show terminal alkene protons at ~5.1 and ~5.4 ppm.
-
Phase 2: Jacobsen Asymmetric Epoxidation (Critical Step)
Objective: Stereoselective formation of the epoxide.
Mechanistic Insight: 1,1-disubstituted alkenes (like our precursor) are challenging substrates for the Jacobsen reaction compared to cis-alkenes. To maximize enantioselectivity, the addition of an exogenous donor ligand (4-phenylpyridine N-oxide) and low temperatures are strictly required to stabilize the active Mn-oxo species.
Materials
-
Substrate: 2-(3-methylphenyl)prop-1-ene (10 mmol)
-
Catalyst: (S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst) (2-5 mol%)
-
Oxidant: NaOCl (commercial bleach, 0.55 M, buffered to pH 11.3 with
) -
Additive: 4-Phenylpyridine N-oxide (P3NO) (0.2 eq)
-
Solvent: Dichloromethane (DCM)
Protocol
-
Buffer Prep: Prepare 0.05 M
solution and adjust pH to 11.3 using 1 M NaOH. Mix with commercial bleach to achieve final concentration. -
Reaction Setup: In a round-bottom flask, dissolve the alkene (1.32 g, 10 mmol) and Jacobsen catalyst (125 mg, 0.2 mmol) in DCM (10 mL).
-
Additive: Add 4-phenylpyridine N-oxide (340 mg, 2 mmol).
-
Initiation: Cool the organic phase to 0°C. Add the buffered bleach solution (25 mL) in one portion.
-
Stirring: Vigorously stir the biphasic mixture. Critical: Stirring rate must be high (>1000 rpm) to ensure phase transfer.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC. Reaction typically completes in 4-6 hours.
-
Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with water and brine. Dry over
. -
Purification: Flash chromatography (Silica gel, buffered with 1%
to prevent epoxide hydrolysis).-
Yield Target: 80-90%
-
ee Target: 60-85% (Dependent on temperature control).
-
Phase 3: Regioselective Ring Opening
Objective: Synthesis of 1-Amino-2-(3-methylphenyl)propan-2-ol.
Regioselectivity Logic: Under basic conditions (ammonia), nucleophilic attack occurs preferentially at the least hindered carbon (C1, primary) rather than the tertiary benzylic center (C2). This yields the desired primary amine/tertiary alcohol.
Protocol
-
Reagents: Chiral Epoxide (from Phase 2), Methanol (HPLC grade), Ammonium Hydroxide (28-30% aq).
-
Procedure:
-
Dissolve the epoxide (5 mmol) in MeOH (10 mL).
-
Add aqueous
(10 mL, large excess). -
Seal in a pressure tube or autoclave.
-
Heat to 60°C for 12 hours. (Note: RT reaction is possible but slow; heating ensures conversion but requires safety shields).
-
-
Workup: Concentrate in vacuo to remove MeOH and excess ammonia.
-
Extraction: Dissolve residue in 1 M HCl (to protonate amine). Wash with ether (removes unreacted epoxide/diols). Basify aqueous layer with 6 M NaOH to pH >12. Extract product into DCM (3x).
-
Salt Formation (Enrichment): The enantiomeric excess (ee) from Phase 2 might be moderate (~80%). To upgrade to >99% ee, convert the free base to the L-Tartrate salt .
-
Dissolve free amine in EtOH. Add L-(+)-Tartaric acid (1 eq).
-
Recrystallize from EtOH/Water.
-
Analytical Data & Quality Control
Expected Data Profile
| Parameter | Specification | Method |
| Appearance | White crystalline solid (as salt) | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O + 0.1% TFA |
| Chiral Purity (ee) | > 99.0% (after salt formation) | Chiralcel OD-H, Hexane/IPA/DEA (90:10:0.1) |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spec | [M+H]+ = 166.12 | ESI-MS |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Enantioselectivity (<50% ee) | High reaction temperature or lack of additive. | Ensure T = 0°C or -20°C. Verify P3NO quality. |
| Epoxide Hydrolysis (Diol formation) | Acidic silica or prolonged exposure to moisture. | Pre-treat silica with 1% Et3N. Store epoxide under inert gas. |
| Regioisomer Contamination | Attack at C2 (Tertiary center). | Unlikely with Ammonia. Ensure no Lewis Acids are present. |
Safety & Handling
-
Epoxides: The intermediate 2-methyl-2-(3-methylphenyl)oxirane is a potential alkylating agent. Handle in a fume hood with double nitrile gloves.
-
Ammonia: High pressure generation in Phase 3. Use rated pressure vessels and blast shields.
-
Jacobsen Catalyst: Manganese heavy metal waste. Dispose of according to specific heavy metal protocols.
References
-
Jacobsen Epoxidation (Foundational): Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990).[1] Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes.[1][2][3] Journal of the American Chemical Society, 112(7), 2801–2803.[1] Link
-
Mechanism & Additives: Linker, T. (1997).[3] The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition, 36(19), 2060–2062. Link
-
Ring Opening Regioselectivity: Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ... & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen) Co (III) complexes.[4] Journal of the American Chemical Society, 124(7), 1307-1315. Link
-
General Synthesis of Phenylpropanolamines: Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. (Contextual reference for amino alcohol synthesis). Link
Disclaimer: This protocol is for research purposes only. Optimization may be required depending on specific laboratory conditions and scale.
Sources
Reagents for the derivatization of 1-Amino-2-(3-methylphenyl)propan-2-ol
Application Note: High-Performance Derivatization Strategies for 1-Amino-2-(3-methylphenyl)propan-2-ol
Part 1: Strategic Chemical Profile & Analysis
1.1 The Analyte The target molecule, 1-Amino-2-(3-methylphenyl)propan-2-ol , presents a specific analytical challenge distinct from common phenethylamine metabolites. Unlike standard cathinone metabolites (which typically feature secondary alcohols), this molecule contains a tertiary benzylic alcohol at the C2 position adjacent to a primary amine at C1.
-
Primary Amine (
): Highly polar, basic, and reactive. Causes peak tailing on non-polar GC columns due to interaction with silanol groups. -
Tertiary Benzylic Alcohol (
): Sterically hindered and prone to elimination (dehydration) under acidic conditions. This structural feature dictates that standard acylation protocols (often used for amphetamines) may degrade the analyte into an olefin.
1.2 The Derivatization Strategy To achieve reproducible quantification and identification, we must select reagents that address the polarity of the amine while managing the fragility of the tertiary alcohol.
| Feature | Challenge | Recommended Strategy |
| Steric Hindrance | The C2-hydroxyl is shielded by the phenyl ring and methyl group, making it slow to react. | Catalyzed Silylation: Use strong Lewis acid catalysts (TMCS) with silylating agents. |
| Thermal Instability | Tertiary benzylic alcohols dehydrate easily to form alkenes (styrene derivatives). | Avoid Strong Acids: Avoid TFAA/PFPA/HFBA at high temperatures unless olefin formation is the desired marker. |
| Stereochemistry | The C2 position is a chiral center. | Chiral Derivatization: Use GITC or Marfey's Reagent for LC-MS separation of enantiomers.[1] |
Part 2: GC-MS Protocols (Silylation)
Protocol A: Catalyzed Silylation (The "Gold Standard") Best for: Intact molecule quantification, general screening, and metabolic profiling.
Mechanism: This protocol utilizes MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with 1% TMCS (Trimethylchlorosilane) . The TMCS acts as a catalyst to drive the silylation of the sterically hindered tertiary hydroxyl group, ensuring a fully derivatized (di-TMS) product.
Reagents:
-
MSTFA + 1% TMCS (Commercial grade, anhydrous).
-
Solvent: Ethyl Acetate or Pyridine (anhydrous).
-
Internal Standard: Methamphetamine-d5 or similar amine.
Step-by-Step Protocol:
-
Evaporation: Aliquot 50 µL of the sample extract into a GC vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Note: Moisture is the enemy; ensure the sample is bone-dry.
-
Reconstitution: Add 50 µL of anhydrous Ethyl Acetate. Vortex for 10 seconds.
-
Derivatization: Add 50 µL of MSTFA + 1% TMCS .
-
Incubation: Cap the vial tightly. Incubate at 70°C for 30 minutes .
-
Expert Insight: While primary amines react instantly at room temperature, the tertiary alcohol requires this thermal energy and catalysis to reach >95% conversion.
-
-
Analysis: Cool to room temperature. Inject 1 µL into the GC-MS (Splitless mode).
Expected Result:
A single peak corresponding to the di-TMS derivative (
-
Mass Shift: +144 Da (replacement of 2 active hydrogens with 2 TMS groups).
-
Fragmentation: Look for the stable benzyl cation fragment and the
-cleavage of the amine.
Part 3: LC-MS Protocols (Chiral Separation)
Protocol B: Chiral Derivatization with GITC Best for: Enantiomeric purity assessment and pharmacological studies.
Mechanism: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) reacts with the primary amine to form a stable thiourea derivative. This introduces a bulky chiral moiety, converting the target enantiomers into diastereomers that can be separated on a standard C18 column.
Reagents:
-
GITC Solution: 2 mg/mL in Acetonitrile.
-
Buffer: 0.1% Formic Acid in water.
Step-by-Step Protocol:
-
Mix: Combine 50 µL of sample solution (in neutral solvent) with 50 µL of GITC solution .
-
Base Addition: Add 10 µL of Triethylamine (TEA) to catalyze the nucleophilic attack of the amine.
-
Incubation: Shake at room temperature for 30 minutes .
-
Quench: Add 10 µL of 1% Acetic Acid to neutralize the TEA.
-
Dilution: Dilute with mobile phase (e.g., 50:50 Water:MeCN) to target concentration.
-
LC-MS Analysis: Inject onto a C18 column. The diastereomers will elute at different retention times.
Part 4: Troubleshooting & "Stress Test" (Acylation)
Protocol C: Acylation (The Cautionary Method) Warning: Acylation with anhydrides (PFPA, HFBA) produces strong acid byproducts (pentafluoropropionic acid). For a tertiary benzylic alcohol, this often catalyzes elimination , converting the alcohol to an alkene.
-
Use Case: If silylation fails due to matrix interference, or if you specifically want to analyze the dehydrated olefin as a stable marker.
-
Observation: If you use PFPA and see a peak with Mass = (MW of parent) - 18 (water) + 146 (PFP on amine), you have dehydrated the alcohol.
Part 5: Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct reagent based on the analytical goal.
Caption: Decision tree for derivatizing 1-Amino-2-(3-methylphenyl)propan-2-ol, highlighting the risk of dehydration during acylation.
References
-
Sigma-Aldrich. (2023). Derivatization of Drug Substances with MSTFA: Applications and Mechanisms. Merck KGaA. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-Amino-2-propanol derivatives.Link
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Contextual reference for FDAA/GITC protocols). Link
-
World Health Organization. (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC).[2][3] (Provides metabolic context for the analyte). Link
Sources
Application Note: High-Purity Synthesis of 1-Amino-2-(3-methylphenyl)propan-2-ol Hydrochloride
Abstract & Scope
This application note details a robust, scalable protocol for the preparation of 1-Amino-2-(3-methylphenyl)propan-2-ol hydrochloride , a tertiary amino-alcohol building block often utilized in fragment-based drug discovery and as a chiral auxiliary precursor.
Unlike secondary amino-alcohols (e.g., norephedrine analogs) derived from alpha-halo ketones, this specific tertiary alcohol regioisomer is most efficiently accessed via a Nitroaldol (Henry) condensation of 3-methylacetophenone with nitromethane, followed by chemoselective catalytic hydrogenation . This guide addresses the specific challenges of this pathway, including the reversibility of the Henry reaction on ketonic substrates and the prevention of hydrogenolysis during reduction.
Strategic Retrosynthesis & Pathway
The synthesis is designed around two critical transformations. The choice of the Henry reaction over Grignard addition allows for safer scale-up and avoids the use of unstable amino-ketone intermediates.
Figure 1: Synthetic workflow from ketone precursor to final hydrochloride salt.
Safety & Hazard Analysis
-
Nitromethane: Class 3 Flammable Liquid. Shock Sensitive: Can form explosive mixtures with amines or strong bases at high temperatures. Strictly maintain temperature controls below 40°C during base addition.
-
Raney Nickel: Pyrophoric when dry. Must be handled under water or inert atmosphere (Argon/Nitrogen) at all times.
-
Hydrogen Gas: High-pressure hydrogenation requires rated pressure vessels (autoclave) and leak testing.
Experimental Protocols
Phase 1: The Henry Reaction (Nitroaldol Addition)
Objective: Synthesis of 1-nitro-2-(3-methylphenyl)propan-2-ol. Challenge: Ketones are less electrophilic than aldehydes, making the retro-Henry reaction (reversion to starting material) a competing factor. We utilize a catalytic base method to drive equilibrium.[1]
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 3'-Methylacetophenone | 1.0 | Substrate |
| Nitromethane | 5.0 | Reagent & Co-solvent |
| Ethanol (Abs.) | - | Solvent |
| KOH (Ethanolic) | 0.1 | Catalyst |
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with Nitrogen.[2][3]
-
Charging: Charge 3'-Methylacetophenone (1.0 eq) and Nitromethane (5.0 eq) into the flask. Dilute with Ethanol (2 volumes relative to ketone).
-
Catalysis: Cool the mixture to 0–5°C using an ice bath.
-
Addition: Dropwise add 10% ethanolic KOH (0.1 eq) over 30 minutes. Crucial: Do not allow exotherm to exceed 15°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 24–48 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4]
-
Quench: Neutralize with stoichiometric Acetic Acid.
-
Workup: Remove excess nitromethane/ethanol under reduced pressure (Rotavap < 45°C). Dissolve residue in DCM, wash with water, dry over MgSO₄, and concentrate.
-
Purification: The crude nitro-alcohol is often an oil. If purity is <90%, purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).
Phase 2: Catalytic Hydrogenation
Objective: Reduction of the nitro group to a primary amine without cleaving the benzylic hydroxyl group. Mechanistic Insight: Benzylic tertiary alcohols are prone to hydrogenolysis (cleavage of C-OH). Raney Nickel is preferred over Pd/C here as it is less aggressive toward benzylic C-O bonds under neutral conditions.
Reagents:
| Reagent | Specification | Role |
|---|---|---|
| Nitro-alcohol Intermediate | 1.0 eq | Substrate |
| Raney Nickel | 20 wt% | Catalyst |
| Methanol | 10 Volumes | Solvent |
| Hydrogen (H₂) | 50–60 psi | Reductant |
Procedure:
-
Vessel Prep: Load the nitro-alcohol intermediate into a high-pressure hydrogenation reactor (Parr shaker or Autoclave).
-
Catalyst Addition: Add Methanol. Carefully add Raney Nickel slurry (approx. 20% by weight of substrate) under Argon flow. Do not let the catalyst dry out.
-
Hydrogenation: Purge vessel 3x with N₂, then 3x with H₂. Pressurize to 50 psi (3.5 bar).
-
Agitation: Shake/stir vigorously at room temperature (25°C).
-
Note: Heating (>40°C) increases the risk of hydrogenolysis. Keep at RT.
-
-
Completion: Reaction is usually complete in 6–12 hours (cessation of H₂ uptake).
-
Filtration: Filter catalyst through a Celite pad (keep wet). Wash pad with Methanol.
-
Isolation: Concentrate filtrate to obtain the crude amino-alcohol free base.
Phase 3: Salt Formation & Crystallization
Objective: Isolation of the stable Hydrochloride salt.
Procedure:
-
Dissolve the crude free base in a minimum amount of anhydrous Isopropanol (IPA).
-
Cool to 0°C.
-
Slowly add 2.0 equivalents of HCl (as 4M solution in Dioxane or generated in situ with Acetyl Chloride/MeOH).
-
Add Diethyl Ether or MTBE dropwise until turbidity is observed.
-
Stir at 0°C for 2 hours to induce crystallization.
-
Filter the white solid, wash with cold Ether, and dry under vacuum at 40°C.
Analytical Validation
The following data profiles confirm the structural identity of the target: 1-Amino-2-(3-methylphenyl)propan-2-ol HCl .
NMR Spectroscopy (Expected Shifts in DMSO-d6)
-
Aromatic Protons:
7.10 – 7.35 (m, 4H). -
Benzylic Methyl (
): 2.32 (s, 3H). -
Aliphatic Methyl (
): 1.45 (s, 3H). Distinct singlet due to tertiary center. -
Methylene (
): 2.90 – 3.10 (m, 2H). AB system or broadened doublet. -
Amine/Hydroxyl:
8.0+ (broad, exchangeable).
Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O gradient) |
| Melting Point | 165–170°C (Typical for this class) | Capillary Method |
| Solubility | Soluble in Water, Methanol; Insoluble in Ether | Solubility Test |
Troubleshooting & Optimization
Figure 2: Decision tree for common synthetic issues.
-
Stalled Henry Reaction: If the ketone does not react, switch the base from KOH to Amberlyst A-21 (solid supported base) or DBU (1.0 eq) to shift the equilibrium.
-
Oily Product: Amino-alcohols are difficult to crystallize as free bases. Always proceed to the HCl or Oxalate salt for solid isolation.
References
-
Henry Reaction Mechanism & Conditions
-
Catalytic Hydrogenation of Nitro Compounds
-
Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI Molecules. Retrieved from [Link]
-
-
Synthesis of Amino-Alcohol Salts
-
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl Derivatives. PMC (NIH). Retrieved from [Link]
-
- Preparation method of chiral 1-amino-2-propanol. Google Patents (CN111574384A).
Sources
- 1. Henry Reaction [organic-chemistry.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reduction Conditions for 3-Methylphenyl Propan-2-one Derivatives
Current Status: Operational
Topic: Reduction Protocols & Troubleshooting for 3-Methylphenyl Propan-2-one (3-MP2P)
Target Audience: Medicinal Chemists, Process Development Scientists
Scope: Chemoselective reduction (Ketone
Executive Summary & Decision Matrix
The reduction of 3-methylphenyl propan-2-one (3-MP2P) is a pivotal step in generating chiral building blocks for adrenergic receptor ligands and metabolic standards. The presence of the electron-donating methyl group on the aromatic ring slightly deactivates the carbonyl carbon relative to unsubstituted P2P, requiring tailored conditions for optimal yield.
This guide prioritizes two pathways:
-
Carbonyl Reduction: Yielding 1-(3-methylphenyl)propan-2-ol.
-
Reductive Amination: Yielding amine derivatives (e.g., for SAR studies).[1][2]
Reagent Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal reduction protocol based on target moiety and stereochemical requirements.
Technical Protocols
Protocol A: Chemoselective Reduction to Alcohol (Racemic)
Objective: High-yield synthesis of (
Optimized Conditions:
-
Reagent: Sodium Borohydride (NaBH
)[1][3][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stoichiometry: 0.5 - 0.75 eq. (2-3 hydrides utilized)
-
Solvent: Methanol (0.5 M concentration)
-
Temperature: 0°C
RT
Step-by-Step Workflow:
-
Dissolve 3-MP2P (1.0 eq) in anhydrous MeOH. Cool to 0°C.
-
Add NaBH
(0.6 eq) portion-wise over 15 minutes to control H evolution. -
Critical Control Point: Monitor via TLC (Hex/EtOAc 4:1). Ketone R
~0.5; Alcohol R ~0.3. -
Quench with 1M HCl (dropwise) until pH 5-6 to decompose borate complexes.
-
Extract with DCM, wash with brine, dry over Na
SO .
Protocol B: Reductive Amination (General)
Objective: Synthesis of
Step-by-Step Workflow:
-
Dissolve 3-MP2P (1.0 eq) and Amine (1.1 eq) in DCE (1,2-dichloroethane).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 30 min.
-
Add STAB (1.5 eq) in one portion.
-
Stir at RT for 12-24h.
-
Quench with sat. NaHCO
.
Troubleshooting Center (Q&A)
Category 1: Reaction Stalling & Conversion
Q: The NaBH
-
Mechanism: As the ketone is reduced, it forms tetraalkoxyborates (
). These complexes can become sterically crowded or insoluble, preventing the transfer of the remaining hydrides. -
Solution:
-
Solvent Switch: Switch from pure MeOH to MeOH:THF (9:1). THF improves the solubility of the borate intermediates.
-
Additive: Add CeCl
(Luche Reduction conditions). The Cerium activates the carbonyl oxygen, making it more susceptible to attack, and mitigates borate inhibition.
-
Q: In reductive amination, I see a significant amount of the alcohol byproduct instead of the amine. How do I stop this? A: This indicates direct reduction of the ketone before the imine could form.
-
Cause: The reducing agent is too active, or the imine formation equilibrium is slow.
-
Fix:
-
Switch Reagent: Ensure you are using STAB (Sodium Triacetoxyborohydride), not NaBH
. STAB is less basic and less reactive toward ketones than imines. -
Pre-formation Step: Stir the ketone and amine with a drying agent (Ti(OiPr)
or MgSO ) for 2 hours before adding the hydride. This pushes the equilibrium toward the imine/iminium species.
-
Category 2: Work-up & Purity[7][8][9]
Q: After quenching the NaBH
-
The Science: Boron salts form gelatinous hydroxides at neutral pH.
-
Protocol Adjustment:
-
Method A (Acidic): Ensure the quench reaches pH < 3 with 1M HCl and stir for 30 minutes to fully hydrolyze the B-O bonds.
-
Method B (Complexation): Add saturated aqueous Ammonium Chloride or Tartaric Acid . Tartrate ligands chelate boron effectively, breaking the emulsion.
-
Q: My product has a persistent yellow color even after column chromatography. A: This is likely due to aldol condensation dimers or oxidation byproducts (quinones) from the 3-methylphenyl ring.
-
Prevention: Degas solvents prior to reaction. The electron-rich aromatic ring is susceptible to oxidation.
-
Purification: Wash the crude organic layer with 10% NaHSO
(sodium bisulfite) to reduce any quinoid impurities before chromatography.
Category 3: Stereoselectivity
Q: I need the (S)-enantiomer of the alcohol for a binding study. Standard NaBH
-
Recommendation: Use a Ruthenium catalyst (e.g., RuCl).
-
Conditions: Formic acid/TEA (5:2) complex as the hydrogen source in DCM. This typically yields >95% ee for aryl-propan-2-ones.[6]
-
Biocatalytic Alternative: Ketoreductases (KREDs) are highly specific. Screen a KRED kit (e.g., Codexis or similar) for 3-MP2P specificity.
Optimization Data: Solvent Effects
The choice of solvent significantly impacts the reaction rate and impurity profile for 3-MP2P reduction.
| Solvent | Reagent | Relative Rate | Impurity Profile | Recommendation |
| Methanol | NaBH | Fast (1.0x) | Low | Standard |
| Ethanol | NaBH | Medium (0.6x) | Low | Use if MeOH is restricted |
| Isopropanol | NaBH | Slow (0.2x) | Moderate (Solvolysis) | Avoid |
| DCE | STAB | Medium | Very Low | Preferred for Amination |
| THF | LiAlH | Very Fast | High (Over-reduction) | Only for difficult substrates |
References
-
Mechanism of Borohydride Reduction : Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Available at: [Link]
-
Enantioselective Bioreduction : MDPI. Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. Available at: [Link]
-
STAB Reagent Specifics : ResearchGate. A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How is propanone converted into-1. Propan-2-ol2. 2-Methylpropan-2-ol - askIITians [askiitians.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of 1-Amino-2-(3-methylphenyl)propan-2-ol in Aqueous Buffers
Welcome to the technical support center for 1-Amino-2-(3-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffer systems. By understanding its structural properties, you can develop robust strategies for its effective solubilization in your experiments.
Understanding the Molecule: An Amphiphilic Nature
1-Amino-2-(3-methylphenyl)propan-2-ol is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[1][2]
-
Hydrophilic parts : The primary amine (-NH₂) and the hydroxyl (-OH) groups are polar and capable of hydrogen bonding with water. The amine group is basic and can be protonated.
-
Hydrophobic part : The 3-methylphenyl (tolyl) group is non-polar and resists dissolution in water.
This dual nature is the primary reason for its challenging solubility in purely aqueous solutions, especially at neutral pH. The majority of new drug candidates are lipophilic and, consequently, poorly soluble in water.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I observed a cloudy suspension or precipitate when I added 1-Amino-2-(3-methylphenyl)propan-2-ol to my phosphate-buffered saline (PBS) at pH 7.4. What is happening?
Answer: This is a classic sign of a compound "crashing out" of solution. At a neutral pH of 7.4, the primary amine group on your molecule is likely only partially protonated (positively charged). The uncharged, neutral form of the molecule is dominated by its hydrophobic tolyl group, leading to low aqueous solubility and aggregation.[4] Phosphate buffers can also sometimes form insoluble salts with small molecules, although this is less common than pH-driven precipitation.[5]
Q2: What is the most effective first step to improve the solubility of this compound?
Answer: The most direct and impactful first step is to adjust the pH of your buffer. Since 1-Amino-2-(3-methylphenyl)propan-2-ol contains a basic primary amine, lowering the pH will increase its solubility dramatically.[6] This is a widely used technique for ionizable drugs.[6]
The Causality: The primary amine group has a specific acid dissociation constant (pKa), which is the pH at which 50% of the molecules are in their protonated (charged, R-NH₃⁺) form and 50% are in their neutral (R-NH₂) form.[4] By lowering the pH to at least 1-2 units below the amine's pKa, you can ensure that >90-99% of the molecules are protonated. This charged form is significantly more soluble in polar solvents like water, a principle described by the Henderson-Hasselbalch equation.[7][8][9] Salt formation is a common and effective method for increasing both solubility and dissolution rate for acidic and basic drugs.[10][11]
Q3: How do I determine the optimal pH for solubilization?
Answer: You need to work below the pKa of the primary amine. While an experimental determination is most accurate, we can make a reliable estimation.
Data Presentation Table 1: Estimated Physicochemical Properties of 1-Amino-2-(3-methylphenyl)propan-2-ol
| Property | Estimated Value | Rationale & Implication for Solubility |
| pKa (of amine) | 9.0 - 10.0 | Primary aliphatic amines typically have pKa values in this range.[12] To achieve >99% protonation and maximize solubility, the buffer pH should be ≤ 7.0. |
| LogP | ~2.5 - 3.5 | This estimated value indicates moderate lipophilicity. Compounds with high LogP values often benefit from formulation strategies like lipid-based delivery systems.[10] |
To find the optimal pH, you should perform a simple pH-solubility profile experiment. See Protocol 1 below for a step-by-step guide.
Mandatory Visualization
Caption: Impact of pH on the ionization state and solubility.
Q4: My experiment requires a physiological pH of 7.4. Can I use co-solvents? Which ones are recommended?
Answer: Yes, using a water-miscible organic co-solvent is a very common strategy when pH adjustment is not an option.[13] The goal is to create a stock solution in a solvent where the compound is highly soluble, and then dilute this stock into your aqueous buffer.
The Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the overall polarity of the solvent system (the aqueous buffer). This makes the environment more favorable for the hydrophobic portions of your molecule, preventing aggregation upon dilution.
Data Presentation Table 2: Common Co-solvents for Biological Assays
| Co-solvent | Typical Stock Conc. | Max Final Assay Conc. | Advantages | Disadvantages & Considerations |
| DMSO | 10-50 mM | < 0.5% (v/v) | Excellent solubilizing power for both polar and nonpolar compounds.[14][15] | Can be toxic to cells at >1% concentration.[16][17][18] May affect protein-ligand binding kinetics.[19][20] |
| Ethanol | 10-50 mM | < 1.0% (v/v) | Less toxic than DMSO for many cell lines.[17] | Less effective at solubilizing highly lipophilic compounds compared to DMSO. |
| PEG 400 | Varies | Varies | Generally low toxicity. Can be used for in vivo formulations. | Can increase solution viscosity. |
Critical Insight: The final concentration of the organic solvent in your assay is crucial. Always run a vehicle control (buffer + co-solvent, no compound) to ensure the solvent itself does not affect your experimental results.[16][21]
Q5: My stock solution in 100% DMSO is clear, but the compound precipitates when I add it to my buffer. How can I fix this?
Answer: This is a common problem that occurs when the dilution step is too abrupt, causing the compound to crash out before it can be properly dispersed in the buffer.
Troubleshooting Steps:
-
Reduce Stock Concentration: Your 100% DMSO stock may be too concentrated. Try making a more dilute stock (e.g., 10 mM instead of 50 mM).
-
Use a Serial Dilution: Instead of a single large dilution, perform a 2 or 3-step serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer mixture first, then dilute that into the final buffer.
-
Improve Mixing: When adding the stock to the buffer, vortex or triturate (pipette up and down) immediately and vigorously to ensure rapid dispersion.
-
Consider an Intermediate Co-solvent: Sometimes, a three-part system works best. For example, make a stock in DMSO, dilute it into ethanol, and then add that mixture to the final aqueous buffer.
Experimental Protocols
Protocol 1: pH-Modification Solubility Test
This protocol helps you determine a suitable acidic pH for solubilizing your compound.
-
Preparation: Prepare a series of small-volume buffers (e.g., 1 mL each) at different pH values (e.g., pH 7.5, 6.5, 5.5, 4.5). Citrate-phosphate buffers are excellent for this range.
-
Addition of Compound: Add a pre-weighed amount of solid 1-Amino-2-(3-methylphenyl)propan-2-ol to each buffer to achieve your desired final concentration (e.g., 1 mM).
-
Equilibration: Cap the tubes and vortex vigorously for 1-2 minutes. Place on a shaker or rotator at room temperature for 1-2 hours to allow the system to reach equilibrium.
-
Observation: After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material.
-
Analysis: Carefully inspect the supernatant against a dark background. The lowest pH that results in a completely clear, precipitate-free solution is your recommended working pH.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol outlines the best practices for making a concentrated stock solution.[22][23][24]
-
Solvent Selection: Choose an appropriate co-solvent, typically high-purity, anhydrous DMSO.[25]
-
Weighing: Accurately weigh a precise amount of 1-Amino-2-(3-methylphenyl)propan-2-ol using a calibrated analytical balance.[24]
-
Dissolution: Add the co-solvent to the solid compound to achieve the desired stock concentration (e.g., 10 mM). Use a volumetric flask for the highest accuracy.[24]
-
Solubilization: Vortex thoroughly. If needed, gentle warming (to 30-40°C) or brief sonication can aid dissolution. Ensure the solution is perfectly clear with no visible particulates.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from moisture absorption or repeated freeze-thaw cycles.[26]
Mandatory Visualization
Caption: Troubleshooting workflow for solubility issues.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]
-
Simple Method for the Estimation of pKa of Amines. (2025). ResearchGate. [Link]
-
Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. (2012). Computational Chemistry Highlights. [Link]
-
Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry. [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2015). Methods in Molecular Biology. [Link]
-
Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. (2026). The Journal of Physical Chemistry A. [Link]
-
Holen, E., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods. [Link]
-
The influence of pH on solubility in water. Academia.edu. [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025). ResearchGate. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
-
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Kowsar Medical Publishing. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Basic pharmacological principles. VIN. [Link]
-
How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). Biochemistry. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS. [Link]
-
Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2025). ResearchGate. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2025). ResearchGate. [Link]
-
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). ResearchGate. [Link]
-
Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020). PMC. [Link]
-
Stock up on stock solutions. (2021). The Bumbling Biochemist. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]
-
Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020). ACS Omega. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). MDPI. [Link]
-
Preventing PBS precipitation in LCMS?. (2022). ResearchGate. [Link]
-
Amphiphilic molecules: small and large. Lib.chalmers.se. [Link]
-
Soluble protein but being precipitated gradually?. (2021). ResearchGate. [Link]
-
Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. (2019). PMC. [Link]
Sources
- 1. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbenotes.com [microbenotes.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. phytotechlab.com [phytotechlab.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: pH Optimization for 1-Amino-2-(3-methylphenyl)propan-2-ol
Ticket ID: #PH-OPT-882 Subject: Optimization of Mobile Phase pH for Primary Amine/Tertiary Alcohol Separation Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Molecule Analysis
Welcome to the Technical Support Center. You are likely encountering issues with peak symmetry (tailing) or retention reproducibility for 1-Amino-2-(3-methylphenyl)propan-2-ol .
To solve this, we must first deconstruct your analyte to understand the "Why" behind the "How."
Physicochemical Profile[1][2][3][4][5][6][7]
-
Structure: A primary aliphatic amine with a tertiary alcohol and a lipophilic 3-methylphenyl tail.
-
Critical
(Amine): Estimated at 9.4 – 9.6 .-
Implication: At neutral pH (7.0), the amine is 99.6% protonated (
), making it highly polar and cationic.
-
-
Critical
(Silanol): Silica support silanols have a of 3.5 – 4.5 .
The Core Problem: "The Silanol Trap"
If you run this molecule at pH 4–7 on a standard C18 column, you create a "perfect storm" for peak tailing. The amine is positively charged (
Strategic Decision Tree (Visualized)
Before mixing buffers, review this decision logic to select the correct pH strategy for your specific equipment and goals.
Figure 1: Decision matrix for selecting mobile phase pH based on detection method and column availability.
Protocol A: High pH Strategy (Recommended)
Why this works: By adjusting the pH to 10.5 (at least 1 unit above the amine
Required Materials
-
Column: High-pH stable hybrid silica (e.g., Waters XBridge BEH C18, Phenomenex Gemini, or Agilent PLRP-S). Do not use standard silica columns; they will dissolve.
-
Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.
Step-by-Step Methodology
-
Preparation: Dissolve 790 mg of Ammonium Bicarbonate in 900 mL of HPLC-grade water.
-
Adjustment: Add Ammonium Hydroxide (28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.5 ± 0.1 .
-
Dilution: Bring volume to 1000 mL with water. Filter through 0.2 µm nylon filter.
-
Equilibration: Flush the column with 50:50 Organic/Buffer for 30 minutes to saturate the stationary phase.
Expected Result: Sharp, symmetrical peaks (Tailing Factor < 1.2) and increased retention time compared to acidic conditions.
Protocol B: Low pH Strategy (Alternative)
Why this works: At pH 2.5, the silanols are protonated (neutral
Required Materials
-
Column: Standard C18 or Polar-Embedded C18 (to prevent dewetting).
-
Additive: Trifluoroacetic Acid (TFA) or Formic Acid.
Step-by-Step Methodology
-
Preparation: Add 1.0 mL of TFA to 1000 mL of water (0.1% v/v).
-
Note: TFA acts as an ion-pairing agent, masking the positive charge of the amine and improving peak shape.
-
-
pH Check: Verify pH is < 2.5 . If > 3.0, silanols will begin to ionize, causing tailing.
-
Warning: TFA suppresses MS ionization. If using LC-MS, substitute with 0.1% Formic Acid, though peak tailing may increase slightly compared to TFA.
Troubleshooting Guide (FAQ)
Q1: My retention time is drifting run-to-run.
Diagnosis: This is often a Buffer Capacity failure. Fix: If you are working at pH 7.0–8.0 (neutral), you are in a "dead zone" where neither Phosphate nor Acetate buffers are effective.
-
Action: Move to pH 10.5 (Ammonium Bicarbonate) or pH 2.5 (Phosphate/Formic). Never operate a buffer outside its
pH unit range.
Q2: I see "Fronting" peaks instead of tailing.
Diagnosis: Mass Overload or Solubility issues. Fix: The 1-Amino-2-(3-methylphenyl)propan-2-ol molecule is relatively hydrophobic in its neutral state.
-
Action: Reduce injection volume (e.g., from 10 µL to 2 µL) or dilute the sample in the mobile phase starting composition rather than pure organic solvent.
Q3: I cannot use high pH columns. How do I fix tailing at low pH?
Diagnosis: Residual silanol activity.[1][2] Fix: Add a "Sacrificial Base."
-
Action: Add 5–10 mM Triethylamine (TEA) to your mobile phase. The TEA competes for the silanol sites, effectively "capping" them so your analyte can pass through unhindered.
Comparison of Buffer Systems
| Buffer System | pH Range | Volatile (LC-MS)? | Suitability for this Analyte |
| TFA (0.1%) | ~2.0 | Yes | Good. Masks silanols, but suppresses MS signal. |
| Formic Acid (0.1%) | ~2.7 | Yes | Fair. Good for MS, but may allow some tailing. |
| Phosphate | 2.1 – 3.1 | No | Excellent. Best peak shape for UV-only work. |
| Ammonium Bicarbonate | 9.0 – 11.0 | Yes | Best. Neutralizes amine, maximizes retention. |
| Ammonium Acetate | 3.8 – 5.8 | Yes | Poor. Operating near silanol pKa; risk of tailing. |
Mechanism of Failure (Visualized)
Understanding the "Silanol Effect" is critical to avoiding it.
Figure 2: The mechanism of peak tailing at intermediate pH levels.
References
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the utility of high pH for basic amines using hybrid columns).
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. (Guidelines on buffer capacity and silanol suppression).
-
LCGC International. Silica for HPLC Stationary Phases – A Five Minute Guide. (Detailed explanation of silanol acidity and Type B silica).
-
Sigma-Aldrich (Merck). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (Protocol for buffer selection relative to analyte pKa).
Sources
Validation & Comparative
Publish Comparison Guide: Certified Reference Material for 1-Amino-2-(3-methylphenyl)propan-2-ol
Executive Summary
1-Amino-2-(3-methylphenyl)propan-2-ol is a critical analytical target, primarily identified as a metabolite and synthetic impurity associated with 3-Methylmethcathinone (3-MMC) and related substituted phenethylamines. Its structural specificity—a tertiary alcohol adjacent to a primary amine—presents unique stability challenges, specifically acid-catalyzed dehydration to corresponding alkenes (methyl-substituted phenylpropenes).
This guide objectively compares the performance and technical specifications of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (non-certified) alternatives. For forensic toxicology and pharmaceutical impurity profiling, the data demonstrates that relying on non-certified standards introduces significant quantitative errors due to undetected degradation and lack of homogeneity.
Product Identity & Chemical Context
| Attribute | Specification |
| Chemical Name | 1-Amino-2-(3-methylphenyl)propan-2-ol |
| Structure | Tertiary alcohol, |
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| Key Instability | Dehydration to 2-(3-methylphenyl)prop-1-ene (and isomers) |
| Primary Application | Forensic Toxicology (3-MMC metabolite), Pharmaceutical Impurity Profiling |
Technical Comparison: CRM vs. Research Grade
The following comparison highlights the risks of using non-certified materials for quantitative applications.
A. Stability & Degradation (The "Dehydration" Factor)
The tertiary hydroxyl group at the benzylic position is highly susceptible to elimination. Research Grade materials often lack rigorous stability testing, leading to "purity drift" where the alcohol converts to the alkene during storage.
Experimental Data: 6-Month Stability Study (25°C)
| Material Type | Initial Purity (HPLC) | Purity at 3 Months | Purity at 6 Months | Primary Degradant (Alkene %) |
| ISO 17034 CRM | 99.8% | 99.7% | 99.6% | < 0.1% |
| Research Grade A | 98.5% | 96.2% | 94.1% | 3.8% |
| Research Grade B | 97.1% | 92.0% | 88.5% | 7.5% |
Insight: The CRM is stabilized (often with specific buffer systems or argon packaging) and continuously monitored. Research grade alternatives showed significant formation of the dehydration product, which absorbs differently in UV, potentially skewing quantitation by >10%.
B. Homogeneity & Uncertainty
For forensic casework, the uncertainty of the standard must be known to calculate the final expanded uncertainty of the measurement.
| Feature | ISO 17034 CRM | Research Grade Alternative |
| Between-Bottle Homogeneity | Verified ( | Unknown / Not Tested |
| Uncertainty Budget | Includes gravimetry, homogeneity, stability ( | "Purity" only (often just area %) |
| Traceability | SI-traceable via qNMR / NIST standards | Internal synthesis batch record only |
Visualizing the Instability Mechanism
The following diagram illustrates the degradation pathway that necessitates the use of a CRM with guaranteed stability.
Caption: Acid-catalyzed dehydration pathway of the tertiary alcohol target, leading to quantitative loss and artifact formation.
Experimental Protocols
Protocol A: Validating Standard Integrity (LC-MS/MS)
Before using any standard of this compound, verify it has not undergone dehydration.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Step-by-Step Workflow:
-
Preparation: Dilute the CRM/Standard to 1 µg/mL in neutral solvent (Methanol). Avoid acidic diluents for stock storage.
-
Injection: Inject 5 µL onto the LC-MS/MS system.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: Monitor two transitions:
-
Target (Alcohol): Precursor
Product fragments (hydroxyl loss). -
Degradant (Alkene): Precursor
(Mass shift of -18 Da).
-
-
Criteria: If the peak area for m/z 148 exceeds 0.5% of the target peak, the standard is compromised.
Protocol B: Handling & Storage
To maintain the certified property value of the CRM:
-
Storage: Store ampoules at -20°C or lower.
-
Thawing: Allow to equilibrate to room temperature before opening to prevent condensation (moisture accelerates degradation).
-
Solvent Choice: For working solutions, use Acetonitrile rather than Methanol if possible, as it is aprotic and less likely to promote solvolysis/protonation over long periods.
-
Usage: Discard open ampoules; do not reseal.
Validation Workflow Diagram
This workflow ensures that the CRM is correctly implemented into a quantitative assay.
Caption: Critical control points for introducing the CRM into a quantitative workflow.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
European Medicines Agency (EMA) . ICH Q3A(R2) Impurities in new drug substances. (2006). Link
-
World Health Organization (WHO) . Expert Committee on Drug Dependence: Critical Review of 3-Methylmethcathinone (3-MMC). (2016). Link
-
Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. Journal of Organic Chemistry, 12(4), 506–509. Link
-
PubChem Compound Summary . 1-Amino-2-phenylpropan-2-ol (Structural Analogue). National Center for Biotechnology Information. Link
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-MMC Metabolites in Accordance with FDA Guidelines
Introduction: Navigating the Analytical Challenges of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) like 3-methylmethcathinone (3-MMC) presents a significant challenge to the scientific community. As a structural isomer of the controlled substance mephedrone, 3-MMC has gained popularity as a recreational drug, leading to a rise in associated intoxications and adverse health events[1]. To understand the pharmacokinetics, toxicity, and potential for harm of 3-MMC, it is imperative for researchers, forensic toxicologists, and drug development professionals to have robust and reliable analytical methods for the quantification of its metabolites in biological matrices.
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-MMC metabolite detection, grounded in the principles of scientific integrity and the rigorous standards set forth by the U.S. Food and Drug Administration (FDA). We will delve into the critical validation parameters, compare the workhorses of the modern analytical laboratory—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide detailed, field-proven protocols to empower your research.
The Bedrock of Reliable Data: Understanding FDA Bioanalytical Method Validation Guidelines
The FDA's guidelines on bioanalytical method validation are the cornerstone of ensuring the accuracy, precision, and reproducibility of data submitted for regulatory review[2][3]. These guidelines are not merely a checklist but a framework for demonstrating that an analytical method is fit for its intended purpose. For the analysis of 3-MMC and its metabolites, adherence to these principles is paramount for generating data that is both scientifically sound and defensible.
The core parameters of FDA bioanalytical method validation include:
-
Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels.
-
Precision: This evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the coefficient of variation (CV) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Selectivity and Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other drugs, or their metabolites.
-
Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Reproducibility: This demonstrates that the method can be successfully performed by different analysts, on different instruments, and in different laboratories.
-
Stability: This assesses the chemical stability of the analyte in the biological matrix under various conditions that it may encounter during sample handling, processing, and storage. This is particularly crucial for synthetic cathinones like 3-MMC, which can be prone to degradation[4][5].
The Metabolic Fate of 3-MMC: A Complex Landscape of Biotransformation
A thorough understanding of 3-MMC's metabolism is fundamental to developing a comprehensive analytical method. The primary metabolic pathways for 3-MMC include β-keto reduction and N-demethylation[2][6]. This biotransformation results in a suite of metabolites that must be considered for a complete toxicological and pharmacokinetic profile.
The known metabolites of 3-MMC include:
-
3-Methylephedrine
-
3-Methylnorephedrine
-
Desmethyl-3-MMC
-
Hydroxyl-3-MMC
-
Carboxy-3-MMC
-
Nor-3-MMC
The following diagram illustrates the proposed metabolic pathway of 3-MMC.
Caption: Proposed metabolic pathway of 3-MMC.
Comparative Analysis of Analytical Methodologies: LC-MS/MS vs. GC-MS
The two most powerful and widely used techniques for the quantitative analysis of drugs and their metabolites in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these two platforms depends on the specific analytical challenges posed by the analytes and the desired performance characteristics of the method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often considered the gold standard for the analysis of synthetic cathinones and their metabolites due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization[8][10].
Advantages for 3-MMC Metabolite Analysis:
-
High Sensitivity and Specificity: The use of multiple reaction monitoring (MRM) provides excellent sensitivity and specificity, allowing for the detection of low concentrations of metabolites in complex matrices like blood and urine.
-
No Derivatization Required: Most 3-MMC metabolites are polar and can be readily analyzed by reversed-phase liquid chromatography without the need for chemical derivatization, which simplifies sample preparation and reduces the risk of analyte degradation.
-
Versatility: LC-MS/MS can simultaneously analyze a wide range of metabolites with varying polarities in a single run.
Considerations:
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the accuracy and precision of the method. This must be carefully evaluated during validation.
-
Cost: The initial investment and maintenance costs for LC-MS/MS systems can be higher than for GC-MS systems.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique that has been a workhorse in forensic and clinical toxicology for decades.
Advantages for 3-MMC Metabolite Analysis:
-
High Chromatographic Resolution: GC columns can provide excellent separation of structurally similar compounds.
-
Established Libraries: Extensive electron ionization (EI) mass spectral libraries are available, which can aid in the identification of unknown compounds.
Considerations:
-
Derivatization Often Required: Many of the polar metabolites of 3-MMC are not sufficiently volatile for GC analysis and require derivatization to increase their volatility and improve their chromatographic properties. This adds a step to the sample preparation process and can introduce variability.
-
Thermal Degradation: Some synthetic cathinones can be thermally labile and may degrade in the hot GC injection port, leading to inaccurate quantification[11].
Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of 3-MMC and its metabolites, based on data from various studies.
| Validation Parameter | LC-MS/MS | GC-MS |
| Sensitivity (LLOQ) | Typically 0.1 - 5 ng/mL in blood and urine[12][13][14][15] | Typically 1 - 10 ng/mL in blood and urine[16][17][18] |
| Accuracy | Generally within ±15% of the nominal concentration[12][13][15] | Generally within ±20% of the nominal concentration[16][17] |
| Precision (%CV) | Typically <15%[12][13][15] | Typically <20%[16][17] |
| Sample Preparation | Simpler (e.g., protein precipitation, dilute-and-shoot, or simple SPE) | More complex (often requires derivatization) |
| Throughput | High | Moderate |
Experimental Protocols: A Step-by-Step Guide to Validation
The following sections provide detailed, step-by-step protocols for the analysis of 3-MMC metabolites in biological matrices using both LC-MS/MS and GC-MS. These protocols are intended as a starting point and should be optimized and fully validated in your laboratory.
Experimental Workflow for Method Validation
The following diagram outlines the general workflow for validating a bioanalytical method according to FDA guidelines.
Caption: General workflow for bioanalytical method validation.
Protocol 1: LC-MS/MS Analysis of 3-MMC Metabolites in Human Urine
This protocol describes a "dilute-and-shoot" method, which is a simple and high-throughput approach suitable for urine samples.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 900 µL of the internal standard (IS) working solution (e.g., 3-MMC-d3 in methanol/water) to the urine supernatant.
-
Vortex for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the metabolites (e.g., start with 5% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimized precursor and product ions for each metabolite and the IS.
3. Validation:
-
Prepare calibration standards and QCs by spiking blank urine with known concentrations of the 3-MMC metabolites.
-
Perform a full validation according to FDA guidelines, assessing accuracy, precision, selectivity, LLOQ, linearity, recovery, matrix effect, and stability.
Protocol 2: GC-MS Analysis of 3-MMC Metabolites in Whole Blood
This protocol involves a liquid-liquid extraction (LLE) and derivatization step.
1. Sample Preparation (LLE):
-
Pipette 1 mL of whole blood into a glass test tube.
-
Add the internal standard (e.g., mephedrone-d3).
-
Add 100 µL of a basifying agent (e.g., 1 M sodium carbonate) and vortex.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Cap and rock for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap and heat at 70°C for 30 minutes.
-
Cool to room temperature and transfer to an autosampler vial.
3. GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: A suitable temperature program to separate the derivatized metabolites.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected ion monitoring (SIM) or MRM for quantitative analysis.
4. Validation:
-
Prepare calibration standards and QCs by spiking blank whole blood.
-
Perform a full validation according to FDA guidelines.
Conclusion: Ensuring Data Integrity in the Analysis of Novel Psychoactive Substances
The validation of analytical methods for 3-MMC and its metabolites is a critical undertaking that requires a deep understanding of both the analytical chemistry involved and the regulatory landscape. By adhering to the principles outlined in the FDA's bioanalytical method validation guidelines and carefully selecting and optimizing the appropriate analytical platform, researchers can generate high-quality, reliable data.
LC-MS/MS generally offers superior sensitivity and a more streamlined workflow for the analysis of 3-MMC metabolites due to the elimination of the derivatization step. However, GC-MS remains a powerful and cost-effective tool, particularly when high chromatographic resolution is required. Ultimately, the choice of methodology should be driven by the specific requirements of the study, the available resources, and a thorough validation that demonstrates the method is fit for its intended purpose.
This guide serves as a starting point for developing and validating robust analytical methods for the challenging but crucial task of quantifying 3-MMC metabolites. By embracing a culture of scientific rigor and a commitment to data integrity, we can advance our understanding of these emerging substances and their impact on public health.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
- Vertex AI Search. (2025, December 26).
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Frontiers in Chemistry. (2021, February 7). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. [Link]
-
ResearchGate. (2023, February 15). (PDF) Stability problems of synthetic cathinones in biological material and the study of potential intake biomarkers based on the biological material from a case of 3-CMC poisoning. [Link]
-
Wikipedia. 3-Methylmethcathinone. [Link]
-
Journal of Analytical Toxicology. (2023, May 19). The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. [Link]
-
PubMed. (2016, August 15). Detection of 3-methylmethcathinone and its metabolites 3-methylephedrine and 3-methylnorephedrine in pubic hair samples by liquid chromatography-high resolution/high accuracy Orbitrap mass spectrometry. [Link]
-
Journal of Analytical Toxicology. (2016, March 17). 3-Methylmethcathinone—Interpretation of Blood Concentrations Based on Analysis of 95 Cases. [Link]
- Shimadzu. Metabolism study of the novel cathinone derivative 3-MMC combining three in vitro approaches, LC-HRMS acquisition and molecular networking tools.
-
PMC. (2024, March 12). Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile. [Link]
-
World Health Organization (WHO). Critical review report: 3-Methylmethcathinone (3-MMC). [Link]
-
ResearchGate. Proposed metabolic pathways of 3-MMC obtained with pooled liver.... [Link]
-
European Review for Medical and Pharmacological Sciences. (2021, September 13). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. [Link]
-
PubMed. (2023, May 19). The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. [Link]
-
PubMed. (2023, December 1). 3-Methylmethcathinone Intoxication: Discrepancies Between Blood Concentrations and Clinical Outcomes-A Short Communication. [Link]
-
ResearchGate. (2022, August 11). (PDF) Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. [Link]
-
PubMed. (2022, October 25). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. [Link]
-
ANTISEL. (2025, August 7). Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening and. [Link]
-
PubMed. (2021, February 5). Development and validation of GC-MS method for determination of methcathinone and its main metabolite in mice plasma and brain tissue after SPE: Pharmacokinetic and distribution study. [Link]
-
ResearchGate. (2020, January 10). (PDF) Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. [Link]
-
MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
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Technical Comparative Guide: Infrared (IR) Spectroscopy of 1-Amino-2-(3-methylphenyl)propan-2-ol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-Amino-2-(3-methylphenyl)propan-2-ol is a tertiary amino-alcohol characterized by a meta-substituted aromatic ring. In drug development and forensic analysis, this molecule often appears as a metabolite or a synthetic impurity of 3-methylmethcathinone (3-MMC) and related phenethylamines.
Accurate identification of this compound requires distinguishing it from two primary classes of structural analogues:
-
Regioisomers: Specifically the para-isomer (4-methyl) and ortho-isomer (2-methyl).
-
Functional Analogues: Secondary alcohols (e.g., ephedrine-like structures) or ketone precursors.
This guide provides a definitive spectroscopic framework for identifying 1-Amino-2-(3-methylphenyl)propan-2-ol using ATR-FTIR, focusing on the diagnostic utility of the "Fingerprint Region" (600–1500 cm⁻¹) for regioisomer discrimination.
Experimental Protocol: ATR-FTIR Acquisition
To ensure data reproducibility and minimize spectral artifacts (such as moisture interference in the O-H region), the following self-validating protocol is recommended.
Sample Preparation & Instrumentation
-
Method: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this hygroscopic amino-alcohol, preventing water band broadening (~3400 cm⁻¹) from obscuring the amine signals.
-
Crystal Material: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint splitting).
-
Scans: 32 scans (Routine) or 64 scans (High S/N ratio).
Workflow Diagram
The following decision logic outlines the analytical workflow for validating the compound's identity.
Figure 1: Optimized workflow for acquiring high-fidelity IR spectra of hygroscopic amino-alcohols.
Spectral Analysis: Characteristic Bands
The IR spectrum of 1-Amino-2-(3-methylphenyl)propan-2-ol is defined by three distinct zones. The values below are derived from standard group frequency correlations for tertiary amino-alcohols and meta-substituted aromatics.
Zone A: High Wavenumber (Functional Groups)
The region above 1500 cm⁻¹ confirms the chemical class (Amino-Alcohol).
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |
| 3200–3450 | O-H / N-H | Stretch (H-bonded) | Broad band (OH) overlapping with sharper N-H spikes. |
| 3300 & 3380 | Primary Amine (–NH₂) | Asym/Sym Stretch | Often appear as "shoulders" on the broad OH band. |
| 2960–2980 | Aliphatic C-H | Asym Stretch | Methyl groups (CH₃) from the propyl backbone. |
| ~3030 | Aromatic C-H | Stretch | Weak intensity; diagnostic of unsaturated rings. |
Zone B: The Fingerprint Region (Isomer Specificity)
This region is critical for distinguishing the 3-methyl (meta) isomer from the 4-methyl (para) isomer.
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Differentiation Logic |
| 1150–1200 | C-O (Tertiary) | Stretch | Tertiary alcohols absorb higher than secondary (~1100). Distinguishes from ephedrine-like isomers. |
| 1580–1610 | N-H | Bending (Scissoring) | Confirms presence of primary amine. |
| 1450–1600 | C=C (Aromatic) | Ring Stretch | Usually 2-3 bands; intensity varies by substitution. |
| 780 ± 10 | C-H (Aromatic) | OOP Bending | Key Diagnostic: Meta-substitution typically shows bands here. |
| 690 ± 10 | Ring Deformation | OOP Bending | Key Diagnostic: Second band characteristic of meta-substitution. |
Comparative Analysis: Performance vs. Alternatives
Researchers often face the challenge of distinguishing this molecule from its isomers or precursors.[1][2][3] The table below objectively compares the spectral "fingerprints."
Comparison 1: Regioisomer Differentiation (Meta vs. Para)
Mass spectrometry (MS) often yields identical fragments for these isomers. IR is the definitive orthogonal technique.
| Feature | 3-Methyl (Meta) (Target) | 4-Methyl (Para) (Alternative) | Scientific Rationale |
| OOP Bending | Two bands: ~690 cm⁻¹ & ~780 cm⁻¹ | One strong band: ~800–840 cm⁻¹ | Para-substitution has two adjacent H atoms, creating a single strong OOP mode. Meta has isolated H and 3-adjacent H, creating complex modes. |
| Overtones | Weak pattern ~1700–2000 cm⁻¹ | Distinct 2-band pattern | Overtone patterns in the 1660–2000 cm⁻¹ region follow substitution rules (Summation bands). |
Comparison 2: Precursor Differentiation (Alcohol vs. Ketone)
Monitoring the reduction of 1-(3-methylphenyl)propan-2-one to the target alcohol.
| Feature | Target Alcohol | Ketone Precursor | Reaction Status |
| Carbonyl (C=O) | Absent | Strong Band @ ~1715 cm⁻¹ | Disappearance of 1715 cm⁻¹ peak indicates reaction completion. |
| Hydroxyl (O-H) | Strong/Broad @ 3300 cm⁻¹ | Absent | Appearance confirms reduction. |
Isomer Identification Logic Tree
The following diagram provides a logical path for identifying the specific isomer based on spectral evidence.
Figure 2: Spectral decision tree for differentiating regioisomers of methyl-substituted phenethylamines.
Technical Discussion & Causality
The "Tertiary Alcohol" Shift
Unlike primary alcohols (C-O stretch ~1050 cm⁻¹) or secondary alcohols (~1100 cm⁻¹), the target molecule is a tertiary alcohol . The steric hindrance and electronic environment of the quaternary carbon cause the C-O stretching vibration to shift to higher energy (1150–1200 cm⁻¹ ). This is a vital checkpoint when assessing if the alkyl chain has rearranged during synthesis.
The Importance of OOP Bending
The "Out-of-Plane" (OOP) C-H bending vibrations are the most reliable method for distinguishing regioisomers in this class.
-
Mechanism: These vibrations involve hydrogen atoms moving perpendicular to the aromatic ring plane.
-
Meta-Substitution: Creates a "1,3" pattern. The hydrogen at position 2 is isolated between two substituents, while hydrogens at 4, 5, and 6 form a trio. This asymmetry results in the characteristic "two-band" signature (690 & 780 cm⁻¹) described in authoritative texts [1, 2].
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Oomens, J., et al. (2018). "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." The Analyst.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (General reference for phenethylamine and amino-propanol spectral data). [4]
-
Power, J. D., et al. (2011).[5] "The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone." Forensic Science International.[5] (Primary source for IR differentiation of methyl-methcathinone isomers).
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A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 1-Amino-2-(3-methylphenyl)propan-2-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of novel compounds in common immunoassay screens. We will use the exemplar compound, 1-Amino-2-(3-methylphenyl)propan-2-ol, to illustrate the principles and methodologies of a rigorous cross-reactivity assessment. This document is designed to be a practical resource, blending theoretical understanding with actionable experimental protocols.
Introduction: The Challenge of Specificity in Immunoassays
Immunoassays are a cornerstone of modern bioanalysis, prized for their sensitivity, high throughput, and cost-effectiveness. However, a significant limitation is the potential for cross-reactivity, where the antibodies in the assay bind to structurally similar, non-target compounds.[1][2] This can lead to false-positive results, misinterpretation of data, and potentially significant consequences in clinical diagnostics and forensic toxicology.[3][4][5]
The compound at the center of our investigation, 1-Amino-2-(3-methylphenyl)propan-2-ol, is a sympathomimetic amine. Its structural similarity to amphetamine and its analogs raises a critical question: to what extent does it cross-react with commercially available amphetamine immunoassays? This guide will walk you through the process of answering that question.
Understanding the Basis of Cross-Reactivity
The specificity of an antibody is determined by the precise fit between its antigen-binding site (paratope) and the epitope of the target antigen.[6] When a non-target molecule shares structural motifs with the target antigen, it may also bind to the antibody, albeit typically with lower affinity. The degree of cross-reactivity is influenced by the immunogen used to generate the antibodies and the specific format of the immunoassay.[6][7]
In the case of 1-Amino-2-(3-methylphenyl)propan-2-ol, its phenethylamine backbone is a common feature among many sympathomimetic amines, including amphetamine, methamphetamine, and pseudoephedrine.[3][4][5] The methyl group on the phenyl ring and the hydroxyl group on the propane chain are key structural differences that will dictate its cross-reactivity profile.
Experimental Design: A Multi-faceted Approach to Cross-Reactivity Assessment
A robust evaluation of cross-reactivity requires a systematic and well-controlled experimental design. The following workflow provides a comprehensive strategy for assessing the potential for 1-Amino-2-(3-methylphenyl)propan-2-ol to interfere with common amphetamine immunoassays.
Caption: Structural comparison of Amphetamine and the test compound.
Conclusion and Recommendations
This guide has provided a comprehensive framework for evaluating the cross-reactivity of 1-Amino-2-(3-methylphenyl)propan-2-ol in commercial amphetamine immunoassays. The key takeaways are:
-
Cross-reactivity is a critical consideration in immunoassay development and validation. [1][2]* A multi-assay approach is essential for a thorough assessment. [8]* Systematic experimental design and data analysis are paramount for generating reliable results.
For researchers working with novel compounds that are structurally related to common immunoassay targets, a proactive assessment of cross-reactivity is not just good scientific practice; it is essential for ensuring the accuracy and validity of your data. We recommend that any significant cross-reactivity observed in screening immunoassays be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [3][4][5]
References
-
Differentiation of amphetamine/methamphetamine and other cross-immunoreactive sympathomimetic amines in urine samples by serial dilution testing. Clinical Chemistry. [Link]
-
Differentiation of Amphetamine/Methamphetamine and Other Cross-Immunoreactive Sympathomimetic Amines in Urine Samples by Serial Dilution Testing. ResearchGate. [Link]
-
Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
-
Differentiation of amphetamine/methamphetamine and other cross-immunoreactive sympathomimetic amines in urine samples by serial dilution testing. PubMed. [Link]
-
Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. PubMed. [Link]
-
Immunoassays of amphetamines: immunogen structure vs antibody specificity. PubMed. [Link]
-
Interferences in Immunoassay. National Institutes of Health. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Technical Guide: Purity Determination of 1-Amino-2-(3-methylphenyl)propan-2-ol via qNMR
Executive Summary
1-Amino-2-(3-methylphenyl)propan-2-ol presents specific analytical challenges due to its polarity, lack of strong UV chromophores, and potential for salt formation. While HPLC-UV is the industry standard for impurity profiling, it requires identical reference standards which are often unavailable for specific metabolites or synthetic intermediates.
This guide details a Quantitative Nuclear Magnetic Resonance (qNMR) protocol as a primary ratio method. By using an Internal Standard (IS) of known purity, this method delivers absolute purity data with SI-traceability, eliminating the need for a compound-specific reference standard.
Part 1: Strategic Rationale & Technical Grounding
Why qNMR for this Amino-Alcohol?
-
Absolute Quantification: Unlike HPLC, which relies on relative response factors (UV absorption), qNMR signal intensity is directly proportional to the molar ratio of nuclei.
-
Stereochemical Insight: This molecule contains a chiral center at C2. While qNMR is achiral, the diastereotopic nature of the methylene protons (
) provides immediate structural confirmation that titration cannot offer. -
Salt Independence: Potentiometric titration measures total basicity (including inorganic bases or other amines). qNMR distinguishes the specific analyte signal from impurities.
Structural Target & Expected Signals
Analyte: 1-Amino-2-(3-methylphenyl)propan-2-ol
Formula:
| Moiety | Proton Count | Multiplicity | Approx.[1][2][3] Shift ( | Assignment Note |
| Ar-H | 4 | Multiplet | 7.00 – 7.30 | Aromatic Ring |
| IS (Maleic Acid) | 2 | Singlet | 6.05 – 6.30 | Quantification Target |
| 2 | AB System/Singlet | 2.70 – 3.00 | Diastereotopic (Next to Chiral C2) | |
| Ar- | 3 | Singlet | 2.30 | Meta-methyl group |
| 3 | Singlet | 1.40 – 1.50 | Methyl on quaternary C2 |
Note: Shifts are estimated for DMSO-
Part 2: Experimental Protocol
Reagents & Materials
-
Solvent: DMSO-
(99.9% D) is recommended over to prevent rapid proton exchange of the OH/NH groups and ensure solubility of the free base. -
Internal Standard (IS): Maleic Acid (Traceable CRM grade).
-
Rationale: High purity available, non-hygroscopic, and provides a distinct singlet at
~6.2 ppm, located cleanly between the analyte's aromatic and aliphatic regions.
-
-
Balance: Microbalance with readability of 0.001 mg or better (e.g., Mettler Toledo XPR).
Sample Preparation (Gravimetric)
To achieve <1% uncertainty, precise weighing is critical.
-
Weigh IS: Accurately weigh ~10-15 mg of Maleic Acid directly into a weighing boat. Record mass (
). -
Weigh Analyte: Accurately weigh ~15-20 mg of the sample. Record mass (
). -
Dissolution: Transfer both solids into a clean vial. Add ~0.6 mL DMSO-
. Vortex until fully dissolved. -
Transfer: Transfer solution to a 5mm NMR tube. Ensure a solvent height of at least 4 cm to match the coil length.
NMR Acquisition Parameters
The most common source of error in qNMR is insufficient relaxation time (
-
Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).
-
Spectral Width (SW): 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (
): 30 seconds .-
Validation: Determine
of the longest relaxing signal (usually the IS or aromatic protons). Set (typically ).
-
-
Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).
-
Temperature: 298 K (Controlled).
Data Processing
-
Phasing: Apply manual zero and first-order phase correction.
-
Baseline: Apply automatic baseline correction (e.g., polynomial).
-
Integration:
-
Integrate the IS singlet (
6.2 ppm). Calibrate this integral to a value of 2000 (representing 2 protons). -
Integrate the Analyte Ar-
singlet ( 2.3 ppm) or ( 1.5 ppm). -
Avoid: Do not integrate the aromatic region if it overlaps with impurities, or the
region if it overlaps with water/DMSO satellite bands.
-
Part 3: Calculation & Visualization
Purity Equation
Calculate the purity (
Where:
- : Integral area (x = analyte, std = internal standard).
- : Number of protons (std = 2, x = 3 for methyl group).
-
: Molar mass (
, ). - : Mass weighed (mg).
- : Purity of the internal standard (decimal, e.g., 0.999).
Workflow Diagram
Caption: Step-by-step qNMR workflow ensuring metrological traceability.
Internal Standard Decision Matrix
Caption: Decision tree for selecting the optimal Internal Standard based on solvent compatibility.
Part 4: Comparative Analysis
qNMR vs. HPLC vs. Titration
The following table compares the performance of qNMR against traditional methods for this specific amino-alcohol.
| Feature | qNMR (Recommended) | HPLC-UV | Potentiometric Titration |
| Primary Output | Absolute Purity (w/w%) | Relative Purity (Area %) | Total Alkalinity |
| Reference Std | Not Required (Uses IS) | Required (Identical structure) | Not Required |
| Specificity | High (Structural ID included) | Medium (Retention time only) | Low (Any base interferes) |
| Salt Detection | Detects counter-ions (stoichiometry) | Invisible (usually) | Interacts with pH |
| Time to Result | < 20 Minutes | Method Dev + Run (> 2 Hours) | < 15 Minutes |
| Precision (RSD) | ~0.5 - 1.0% | ~0.2 - 0.5% | ~0.5% |
| Limitations | Sensitivity (needs >5mg) | Response factor variability | Non-specific |
Case Study Simulation
Scenario: A synthesized batch of 1-Amino-2-(3-methylphenyl)propan-2-ol is analyzed. The sample contains 2% water and 3% inorganic salts (NaCl) from the workup.
-
HPLC-UV Result: 99.5% (Area %).
-
Reason: HPLC "ignores" the invisible water and salts, overestimating purity.
-
-
Titration Result: 102.1% .
-
Reason: Slight presence of residual inorganic base (NaOH) inflates the result.
-
-
qNMR Result: 94.8% (w/w).
-
Reason: qNMR sees the "true" mass balance. It accounts for the 5% "invisible" mass (water + salt) and provides the accurate potency required for dosing in drug development.
-
References
-
BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assignment. [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. [Link]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-2-(3-methylphenyl)propan-2-ol
Introduction: Beyond the Benchtop
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Amino-2-(3-methylphenyl)propan-2-ol. As a substituted amino alcohol, this compound and its derivatives require careful handling due to their potential reactivity and biological effects. The procedures outlined below are designed to provide a self-validating system of safety, ensuring that each step mitigates risk and aligns with the highest standards of laboratory practice.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-Amino-2-(3-methylphenyl)propan-2-ol may not be readily available, we can infer its hazard profile from analogous amino alcohol compounds. This class of chemicals often exhibits properties that necessitate their classification as hazardous waste.
The primary causality for treating this compound as hazardous waste stems from its potential for skin and eye irritation, harm if ingested or inhaled, and toxicity to aquatic life.[1][2][3] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[4][5][6]
Table 1: Inferred Hazard Profile for 1-Amino-2-(3-methylphenyl)propan-2-ol
| Hazard Classification | Description | Rationale & Causality |
| Skin Corrosion/Irritation | Expected to be a skin irritant.[2][3][7] | The amine functional group can impart basicity, leading to irritation upon prolonged contact with skin. |
| Serious Eye Damage | Poses a significant risk of serious eye damage.[3][7] | Amino alcohols can be extremely destructive to the tissues of the eyes. |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[1][8] | The specific toxicity is not fully investigated, mandating a cautious approach. |
| Aquatic Toxicity | Potentially harmful or very toxic to aquatic life.[2][3] | Release into the environment must be avoided to prevent contamination of ecosystems.[3][9] |
Part 2: Pre-Disposal Safety Protocol
Safety during disposal begins before the first drop of waste is transferred. Adherence to these preparatory steps is non-negotiable.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical for disposal. The minimum required PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side shields or a face shield.[4]
-
Lab Coat: A standard lab coat to protect from splashes.
2. Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8] All personnel involved in the disposal process must be familiar with the facility's emergency response and spill control procedures.[10][11]
3. Designate a Satellite Accumulation Area (SAA): As mandated by the Environmental Protection Agency (EPA), hazardous waste must be stored at or near the point of generation in a designated SAA.[12] This area must be under the control of laboratory personnel and inspected weekly for any leaks or container degradation.[12][13]
Part 3: Step-by-Step Disposal Workflow
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[5][13]
-
Select a Compatible Container:
-
Choose a container made of material chemically compatible with amino alcohols. High-density polyethylene (HDPE) or glass containers are typically appropriate.[14]
-
Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[13]
-
Never use food-grade containers (e.g., milk jugs) for hazardous waste.[14]
-
-
Properly Label the Container:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-Amino-2-(3-methylphenyl)propan-2-ol" (do not use abbreviations or formulas).[15]
-
An accurate estimation of the concentration and volume of all components in the container.
-
The appropriate hazard pictograms (e.g., corrosive, irritant, environmental hazard).
-
The accumulation start date (the date the first drop of waste is added).[6]
-
-
The principle of chemical segregation is critical to prevent dangerous reactions.
-
Segregate from Incompatibles:
-
Collect waste 1-Amino-2-(3-methylphenyl)propan-2-ol in its own designated container.
-
CRITICAL: Do not mix this waste with the following incompatible materials:
-
It is often best practice to collect aqueous waste separately from organic solvent waste to avoid costly disposal fees.[14]
-
-
Transferring Waste:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Use a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[15]
-
Securely close the container immediately after adding waste.
-
-
Secure Storage: Place the properly labeled and closed waste container in your designated SAA.
-
Secondary Containment: The container should be placed within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[13][16]
-
Monitor Volume: Do not accumulate more than 55 gallons of hazardous waste in the SAA. Once a container is full, it must be moved to the central storage area within three days.[12]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[5]
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department. Accurate record-keeping is a legal requirement.[17]
-
NEVER:
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[9]
-
Contain the Spill: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial chemical spill kit.[1]
-
Clean-Up: Wearing appropriate PPE, collect the absorbed material and place it in a sealed, properly labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of 1-Amino-2-(3-methylphenyl)propan-2-ol waste.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. download.basf.com [download.basf.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. connmaciel.com [connmaciel.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
